GNE-272
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJNOBJGYTLLZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-272 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-272 is a potent and selective small molecule inhibitor targeting the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine binding pocket within the bromodomain of CBP/EP300, this compound effectively disrupts the recruitment of these co-activators to acetylated histones and other transcription factors. This inhibition leads to the downregulation of key oncogenes, most notably MYC, resulting in potent anti-proliferative effects in various cancer cell lines, particularly those of hematologic origin. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of CBP/EP300 Bromodomains
This compound functions as a highly selective antagonist of the bromodomains of CBP and EP300. These proteins are crucial epigenetic regulators that act as scaffolds to assemble transcriptional machinery at specific gene loci. The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key step in chromatin remodeling and gene activation.
By occupying the acetyl-lysine binding pocket, this compound prevents the "reading" of this epigenetic mark by CBP/EP300, thereby inhibiting the recruitment of the transcriptional apparatus to target gene promoters and enhancers. This leads to a reduction in histone acetylation at these sites and subsequent transcriptional repression of genes critical for cancer cell proliferation and survival.[1][2][3]
Signaling Pathway
The binding of this compound to the CBP/EP300 bromodomain initiates a cascade of molecular events that culminate in the suppression of target gene expression. A simplified representation of this signaling pathway is depicted below.
Caption: this compound inhibits the binding of CBP/EP300 to acetylated histones, preventing the recruitment of transcription machinery and subsequent transcription of the MYC oncogene.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.
| Assay Type | Target | Metric | Value (µM) | Reference |
| Biochemical Assay | CBP | IC50 | 0.02 | [1][4] |
| EP300 | IC50 | 0.03 | ||
| BRD4 | IC50 | 13 | ||
| Cell-Based Assay | CBP/EP300 | BRET IC50 | 0.41 | |
| MYC Expression (MV4-11 cells) | EC50 | 0.91 |
IC50: Half-maximal inhibitory concentration. BRET: Bioluminescence Resonance Energy Transfer. EC50: Half-maximal effective concentration.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the inhibitory activity of this compound on the binding of CBP/EP300 bromodomains to an acetylated histone peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled streptavidin) to an acceptor fluorophore (e.g., APC-labeled anti-His antibody) when they are in close proximity. A biotinylated and acetylated histone H4 peptide binds to the His-tagged CBP bromodomain, bringing the donor and acceptor together and generating a FRET signal. This compound competes with the peptide for binding to the bromodomain, disrupting the FRET signal in a dose-dependent manner.
Protocol:
-
Reagents:
-
His-tagged recombinant CBP bromodomain protein.
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRK-OH).
-
Europium-labeled streptavidin (donor).
-
APC-labeled anti-His antibody (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Add 2 µL of this compound dilutions in DMSO to a 384-well plate.
-
Add 4 µL of a solution containing the His-tagged CBP bromodomain and the biotinylated acetylated histone H4 peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing Europium-labeled streptavidin and APC-labeled anti-His antibody in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cell-based assay measures the target engagement of this compound with the CBP bromodomain in a cellular context.
Principle: A fusion protein of the CBP bromodomain and a Renilla luciferase (Rluc) is co-expressed with a fusion protein of a histone-binding protein and a yellow fluorescent protein (YFP). In the absence of an inhibitor, the interaction between the bromodomain and the acetylated histone brings Rluc and YFP into close proximity, allowing for BRET to occur upon the addition of the Rluc substrate, coelenterazine (B1669285). This compound disrupts this interaction, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding for CBP bromodomain-Rluc and Histone-YFP fusion proteins.
-
-
Assay Procedure:
-
24-48 hours post-transfection, cells are harvested and seeded into a 96-well white microplate.
-
Cells are treated with various concentrations of this compound for a defined period.
-
The Rluc substrate, coelenterazine h, is added to each well.
-
Bioluminescence and fluorescence emissions are immediately measured at ~480 nm (Rluc) and ~530 nm (YFP) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated as (YFP emission) / (Rluc emission).
-
The BRET ratio is plotted against the this compound concentration to determine the IC50 value.
-
MYC Expression Assay in MV4-11 Cells
This assay quantifies the effect of this compound on the expression of the MYC oncogene in a human acute myeloid leukemia (AML) cell line.
Protocol:
-
Cell Culture:
-
MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Treatment:
-
Cells are seeded and treated with a dose range of this compound or vehicle control (DMSO) for 24-48 hours.
-
-
RNA Isolation and qRT-PCR:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
The relative expression of MYC mRNA is calculated using the ΔΔCt method.
-
The EC50 value is determined by plotting the percentage of MYC expression inhibition against the this compound concentration.
-
In Vivo AML Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics human AML.
Protocol:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
-
Cell Implantation:
-
MV4-11 cells are injected intravenously or subcutaneously into the mice.
-
-
Treatment:
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), mice are randomized into treatment and control groups.
-
This compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly for subcutaneous models.
-
For disseminated models, disease progression is monitored by assessing human CD45+ cells in peripheral blood or by in vivo imaging if cells are engineered to express a reporter like luciferase.
-
Survival of the animals is a key endpoint.
-
-
Pharmacodynamic (PD) Analysis:
-
Tumor or bone marrow samples can be collected at the end of the study to assess the levels of MYC expression or other biomarkers to confirm target engagement in vivo.
-
Mandatory Visualizations
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the this compound TR-FRET biochemical assay.
Logical Relationship: Selectivity of this compound
Caption: this compound demonstrates high selectivity for CBP/EP300 over the BET family of bromodomains.
Conclusion
This compound is a potent and selective inhibitor of the CBP/EP300 bromodomains, representing a promising therapeutic strategy for cancers driven by the overexpression of oncogenes such as MYC. Its mechanism of action, centered on the disruption of epigenetic reading by key transcriptional co-activators, has been well-characterized through a variety of biochemical and cellular assays. The preclinical data, including its anti-proliferative effects and in vivo efficacy in AML models, underscore its potential as a targeted anti-cancer agent. Further investigation into the broader therapeutic applications and potential resistance mechanisms will be crucial for its clinical development.
References
- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 2. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
GNE-272: A Technical Guide to a Selective CBP/EP300 Bromodomain Inhibitor
Abstract
GNE-272 is a potent and highly selective small-molecule inhibitor that targets the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These proteins are critical regulators of gene expression, and their dysregulation is implicated in various diseases, particularly cancer. This compound functions by competitively binding to the acetyl-lysine binding pocket within the CBP/EP300 bromodomain, thereby preventing the recruitment of these co-activators to chromatin. This action leads to the selective downregulation of key oncogenes, most notably MYC, resulting in an antiproliferative effect in hematologic cancer models. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of its associated pathways and workflows.
Core Target and Mechanism of Action
The primary molecular target of this compound is the single bromodomain (BRD) of the transcriptional co-activators CBP and EP300.[1][2][3][4] CBP and EP300 are histone acetyltransferases (HATs) that play a pivotal role in chromatin remodeling and gene transcription. Their bromodomain acts as a "reader" module, specifically recognizing and binding to acetylated lysine (B10760008) residues (Kac) on histone tails and other proteins.[3] This interaction is crucial for tethering the CBP/EP300 transcriptional machinery to specific genomic loci, leading to the activation of target gene expression.
This compound exerts its inhibitory effect by occupying the Kac-binding pocket of the CBP/EP300 bromodomain. This competitive inhibition prevents the bromodomain from engaging with acetylated histones, effectively displacing the CBP/EP300 complex from chromatin. The subsequent loss of this co-activator function at the promoters and enhancers of specific genes leads to a reduction in their transcription. A key downstream consequence of CBP/EP300 bromodomain inhibition by this compound is the potent and selective downregulation of the proto-oncogene MYC, which is a critical driver of cell proliferation and survival in many cancers. This mechanism underlies the observed anti-tumor activity of this compound in acute myeloid leukemia (AML) and other hematologic malignancies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
GNE-272: A Technical Guide to its Role in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-272 is a potent and highly selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By targeting these key epigenetic readers, this compound effectively modulates the transcription of a distinct set of genes, including critical oncogenes, thereby exhibiting therapeutic potential in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in gene transcription. We present detailed quantitative data on its inhibitory activity, comprehensive experimental protocols for key assays, and a visual representation of the signaling pathways it perturbs.
Introduction
The epigenetic regulation of gene expression is a fundamental process in cellular function and a critical area of investigation in drug discovery. Transcriptional coactivators CBP and EP300 are key players in this process, integrating various signaling pathways to control the expression of a wide array of genes involved in cell growth, differentiation, and proliferation. A crucial functional component of CBP and EP300 is their bromodomain, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.
Dysregulation of CBP/EP300 activity is implicated in the pathogenesis of numerous diseases, including cancer. The development of small-molecule inhibitors targeting the CBP/EP300 bromodomains offers a promising therapeutic strategy to selectively modulate gene expression programs that drive disease progression. This compound has emerged as a valuable chemical probe for studying the biological functions of CBP/EP300 bromodomains and as a potential lead compound for drug development.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the CBP/EP300 bromodomains. It occupies the acetyl-lysine binding pocket, preventing the recognition of acetylated histones and other protein substrates. This disruption of protein-protein interactions impedes the recruitment of the CBP/EP300 coactivator complex to chromatin, leading to a reduction in histone acetylation at specific gene promoters and enhancers. The consequence of this targeted inhibition is the selective downregulation of a cohort of genes that are dependent on CBP/EP300 bromodomain function for their expression.
A key downstream target of this compound-mediated CBP/EP300 inhibition is the MYC family of oncoproteins, including c-Myc and N-Myc.[1] The transcription of MYC genes is often dependent on the coactivator function of CBP/EP300, and by preventing the binding of these coactivators to the MYC regulatory regions, this compound effectively suppresses MYC expression. This downregulation of MYC is a central component of the anti-proliferative effects of this compound observed in various cancer cell lines.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1] |
| EP300 | TR-FRET | 0.03 | [1] |
| BRD4 | TR-FRET | 13 | [1] |
Table 1: Biochemical Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the target protein's activity in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
| Cell Line | Assay Type | EC50 (µM) | Reference |
| MV4-11 (AML) | MYC Expression | 0.91 | [1] |
Table 2: Cellular Activity of this compound. EC50 value represents the effective concentration of this compound required to inhibit 50% of MYC expression in the MV4-11 acute myeloid leukemia cell line.
Signaling Pathway
The inhibition of the CBP/EP300 bromodomains by this compound disrupts a critical signaling pathway involved in cell proliferation and survival. The following diagram illustrates the core mechanism.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on the supplementary information from the primary publication describing this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the biochemical potency of this compound in inhibiting the binding of the CBP bromodomain to an acetylated histone peptide.
Materials:
-
His-tagged CBP bromodomain protein
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound compound dilutions
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 2 µL of the this compound dilutions to the wells of a 384-well plate.
-
Prepare a master mix containing the His-tagged CBP bromodomain protein and the biotinylated H4K16ac peptide in Assay Buffer.
-
Add 4 µL of the protein-peptide master mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a detection mix containing the Europium-labeled anti-His antibody and Streptavidin-APC conjugate in Assay Buffer.
-
Add 4 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the this compound concentration to determine the IC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cellular assay measures the target engagement of this compound by assessing its ability to disrupt the interaction between the CBP bromodomain and a histone partner in live cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc-CBP bromodomain fusion protein (Donor)
-
Expression vector for HaloTag-Histone H3.3 fusion protein (Acceptor)
-
NanoBRET Nano-Glo Substrate
-
HaloTag NanoBRET 618 Ligand
-
Opti-MEM I Reduced Serum Medium
-
This compound compound dilutions
-
384-well white assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-CBP bromodomain and HaloTag-Histone H3.3 expression vectors.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag NanoBRET 618 Ligand to the cell suspension and incubate for 60 minutes at 37°C.
-
Wash the cells to remove excess ligand and resuspend in Opti-MEM.
-
Dispense the cell suspension into a 384-well white assay plate.
-
Add the this compound dilutions to the wells.
-
Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate immediately on a luminometer capable of measuring BRET, detecting both the donor (460 nm) and acceptor (618 nm) emissions.
-
Calculate the BRET ratio and plot against the this compound concentration to determine the cellular EC50 value.
Conclusion
This compound is a powerful tool for dissecting the role of CBP/EP300 bromodomains in gene transcription. Its high potency and selectivity make it an ideal chemical probe for both in vitro and in vivo studies. The ability of this compound to modulate the expression of key oncogenes like MYC underscores the therapeutic potential of targeting CBP/EP300 bromodomains in cancer. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering detailed data, protocols, and a mechanistic overview to facilitate further investigation into this promising area of epigenetic drug discovery.
References
GNE-272: A Potent and Selective CBP/EP300 Bromodomain Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-272 is a potent and selective small molecule inhibitor targeting the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These proteins are crucial regulators of gene expression, and their dysregulation is implicated in the pathogenesis of various cancers, including hematological malignancies. This compound has demonstrated significant anti-proliferative activity in preclinical models of hematological cancers, primarily through the disruption of key oncogenic signaling pathways, most notably the downregulation of MYC expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization, intended to facilitate further research and development in this promising area of oncology.
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins has been a primary focus for epigenetic drug discovery. However, targeting other bromodomain-containing proteins offers alternative therapeutic avenues. The transcriptional coactivators CBP and EP300 are attractive targets due to their integral role in acetylating histone and non-histone proteins, thereby regulating chromatin structure and gene transcription. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine (B10760008) residues, a key step in the recruitment of the transcriptional machinery to specific gene promoters and enhancers. In several hematological malignancies, there is a dependency on CBP/EP300 activity for the expression of critical oncogenes like MYC.
This compound was developed as a potent and selective in vivo probe for the bromodomains of CBP/EP300.[1][2][3] Its high selectivity over other bromodomains, particularly the BET family (e.g., BRD4), makes it a valuable tool for dissecting the specific biological functions of CBP/EP300 and for exploring their therapeutic potential.[1][2][3] This document summarizes the key preclinical data on this compound and provides detailed methodologies for its study in the context of hematological malignancies.
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2][3] |
| EP300 | TR-FRET | Not Reported | |
| BRD4(1) | TR-FRET | 13 | [1][2][3] |
| CBP/EP300 | BRET | 0.41 | [1][2][3] |
Table 2: Cellular Activity of this compound in Hematological Malignancy Cell Line
| Cell Line | Cancer Type | Assay Type | EC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | MYC Expression Inhibition | 0.91 | [4] |
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains. This prevents the recruitment of CBP/EP300 to chromatin, leading to the downregulation of target genes essential for cancer cell proliferation and survival. A key downstream effector of this compound is the MYC oncogene, a critical driver in many hematological malignancies. By inhibiting CBP/EP300, this compound effectively suppresses MYC expression, leading to cell cycle arrest and inhibition of tumor growth.[1][2][3]
Caption: this compound inhibits the CBP/EP300 bromodomain, disrupting MYC expression and tumor cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the direct binding and inhibition of this compound to the CBP bromodomain.
Objective: To determine the IC50 value of this compound for the CBP bromodomain.
Materials:
-
Recombinant human CBP bromodomain protein
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the CBP bromodomain protein, biotinylated H4K8ac peptide, and the this compound dilution series.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the CBP bromodomain TR-FRET inhibition assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cellular assay measures the target engagement of this compound with the CBP/EP300 bromodomain in a live-cell context.
Objective: To determine the cellular potency (IC50) of this compound for CBP/EP300.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-CBP/EP300 bromodomain fusion protein (donor) and HaloTag-Histone H3.3 fusion protein (acceptor)
-
HaloTag NanoBRET 618 ligand (acceptor fluorophore)
-
NanoBRET substrate (e.g., furimazine)
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
96-well white plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-CBP/EP300 and HaloTag-Histone H3.3 expression vectors.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag NanoBRET 618 ligand and incubate for 60 minutes at 37°C.
-
Dispense the cells into a 96-well white plate.
-
Add a serial dilution of this compound to the wells.
-
Add the NanoBRET substrate.
-
Immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
-
Calculate the BRET ratio ((acceptor emission) / (donor emission)).
-
Plot the BRET ratio against the log of the this compound concentration and fit the data to determine the IC50 value.
Caption: Cellular BRET assay workflow for this compound target engagement.
MYC Expression Analysis (Western Blot)
This assay is used to measure the effect of this compound on the protein levels of its downstream target, MYC.
Objective: To determine the EC50 of this compound for MYC protein downregulation.
Materials:
-
Hematological cancer cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-MYC and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the MYC signal to the loading control.
-
Plot the normalized MYC expression against the log of the this compound concentration to determine the EC50 value.
In Vivo AML Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the in vivo anti-tumor activity of this compound in an AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MV4-11 cells into the flank of the mice.[5]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Plot tumor growth curves and analyze for statistically significant differences between the treatment and control groups.
Caption: Workflow for the in vivo AML xenograft efficacy study.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of CBP/EP300 bromodomains and a promising lead compound for the development of novel therapeutics for hematological malignancies. Its high potency and selectivity, coupled with its demonstrated in vitro and in vivo activity, underscore the potential of targeting this epigenetic regulatory node. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other CBP/EP300 bromodomain inhibitors. Continued research in this area is warranted to fully elucidate the therapeutic potential of this class of compounds in the treatment of hematological cancers.
References
- 1. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of GNE-272: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The information presented herein is collated from key preclinical studies to support further investigation and development of this compound.
Core Compound Activity
This compound is a selective chemical probe designed for in vivo studies of CBP/EP300 bromodomain function. Its discovery and characterization have revealed a promising profile for potential therapeutic applications, particularly in oncology.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC₅₀ (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2] |
| EP300 | TR-FRET | 0.03 | [3] |
| BRD4(1) | TR-FRET | 13 | [1][2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | EC₅₀ (µM) | Reference |
| BRET | HEK293T | Target Engagement | 0.41 | [1][2] |
| MYC Expression | MV4-11 | MYC Downregulation | 0.91 | [3] |
This compound demonstrates potent inhibition of CBP and EP300 bromodomains with significant selectivity over BRD4(1)[1][2]. In cellular assays, it effectively engages its target and modulates the expression of the MYC oncogene, a downstream effector of CBP/EP300 activity[1][3]. This modulation of MYC expression is a key indicator of its potential anti-cancer activity[1][4].
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains. This prevents the recruitment of these transcriptional coactivators to chromatin, thereby inhibiting the expression of target genes such as MYC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the in vitro potency of this compound against CBP and BRD4(1) bromodomains.
Protocol:
-
Reagents: His-tagged CBP or BRD4(1) bromodomain protein, biotinylated histone H4 acetylated lysine (B10760008) peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor).
-
Procedure:
-
The assay is performed in a 384-well plate.
-
A solution of the bromodomain protein and the biotinylated peptide is incubated with varying concentrations of this compound.
-
Europium-labeled anti-His antibody and Streptavidin-APC are added to the wells.
-
The plate is incubated to allow for binding and FRET to occur.
-
The TR-FRET signal is read on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To measure the target engagement of this compound in a cellular context.
Protocol:
-
Cell Line: HEK293T cells transiently transfected with CBP bromodomain fused to NanoLuc luciferase and a histone H3.3 SNAP-tag construct.
-
Procedure:
-
Transfected cells are plated in a 96-well plate.
-
Cells are treated with a SNAP-tag cell-permeable fluorescent acceptor.
-
Varying concentrations of this compound are added to the wells.
-
The NanoLuc substrate is added to initiate the BRET reaction.
-
Bioluminescence and fluorescence emissions are measured on a plate reader.
-
-
Data Analysis: The BRET ratio is calculated, and EC₅₀ values are determined from the dose-response curve.
MYC Expression Assay
Objective: To assess the effect of this compound on the expression of the MYC gene.
Protocol:
-
Cell Line: MV4-11 (acute myeloid leukemia) cells.
-
Procedure:
-
Cells are seeded and treated with different concentrations of this compound for a specified time.
-
Total RNA is extracted from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of MYC.
-
-
Data Analysis: MYC expression levels are normalized to a housekeeping gene, and the EC₅₀ for MYC downregulation is calculated.
In Vivo Studies
This compound has been evaluated in vivo to determine its pharmacokinetic properties and anti-tumor efficacy.
Table 3: Mouse Pharmacokinetics of this compound
| Route | Dose (mg/kg) | Bioavailability (%) | Unbound Cₘₐₓ (µM) | Clearance | Reference |
| IV | 1 | - | - | Low | [3] |
| PO | 100 | Good | 26 | - | [3] |
This compound exhibits favorable pharmacokinetic properties in mice, including good oral bioavailability and low clearance, supporting its use in in vivo models[3].
Acute Myeloid Leukemia (AML) Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: MV4-11 AML cells are implanted subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are treated with this compound or vehicle control, typically via oral gavage.
-
Efficacy Endpoints: Tumor growth is monitored over time. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as MYC expression in the tumor tissue, are also assessed.
The preclinical data for this compound demonstrates its potential as a selective CBP/EP300 bromodomain inhibitor with promising anti-tumor activity in hematologic cancer models[1][4]. Its favorable in vivo properties make it a valuable tool for further elucidating the biological roles of CBP and EP300.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
GNE-272: A Technical Guide to its Cellular Pathways and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-272 is a potent and selective small molecule inhibitor targeting the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and p300 (EP300). By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound disrupts the interaction of CBP/EP300 with acetylated histones and other transcription factors. This inhibitory action leads to the modulation of gene expression, most notably the downregulation of the proto-oncogene MYC. This document provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative biochemical and cellular effects.
Core Mechanism of Action: Inhibition of CBP/EP300 Bromodomain
CBP and p300 are histone acetyltransferases (HATs) that play a critical role in regulating gene transcription. They act as transcriptional coactivators by acetylating histone proteins, which leads to a more open chromatin structure, and by recruiting other components of the transcriptional machinery. The bromodomain of CBP/EP300 is a protein module that recognizes and binds to acetylated lysine (B10760008) residues, a key mechanism for tethering these coactivators to specific chromatin regions and facilitating gene expression.
This compound functions as a competitive inhibitor of the CBP/EP300 bromodomain.[1][2][3] This targeted inhibition prevents the "reading" of the epigenetic mark of histone acetylation, thereby displacing CBP/EP300 from chromatin and disrupting the transcriptional activation of their target genes.[1] A primary and well-documented downstream effect of CBP/EP300 bromodomain inhibition by this compound is the suppression of MYC expression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | |
| EP300 | TR-FRET | 0.03 | |
| BRD4(1) | TR-FRET | 13 |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Assay Type | EC50 (µM) | Reference |
| CBP Bromodomain Engagement | MV4-11 | BRET | 0.41 | |
| MYC Expression Inhibition | MV4-11 | - | 0.91 |
BRET: Bioluminescence Resonance Energy Transfer
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the transcriptional regulation of genes dependent on CBP/EP300 coactivation. The most critical of these is the MYC signaling pathway.
The CBP/EP300-MYC Signaling Axis
CBP/EP300 are essential coactivators for the transcription factor MYC, a master regulator of cell proliferation, growth, and metabolism. The bromodomain of CBP/EP300 is crucial for its interaction with acetylated histones at MYC target gene promoters. By inhibiting this interaction, this compound effectively downregulates the expression of MYC and its downstream targets, leading to an anti-proliferative effect in cancer cells. In some hematologic cancers, this effect is mediated through the suppression of the IRF4/MYC axis.
Potential Crosstalk with Other Pathways
While the primary described pathway involves MYC, CBP/EP300 are known to be involved in a multitude of signaling pathways. Therefore, inhibition by this compound may have broader effects.
-
PI3K/Akt Pathway: CBP/p300 can be regulated by the PI3K/Akt pathway, and in turn, can influence its downstream signaling. The direct impact of this compound on this pathway requires further investigation.
-
MAPK Pathway: The activity of CBP/p300 can be modulated by the MAPK signaling cascade. It is plausible that this compound could indirectly affect MAPK-dependent gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
TR-FRET Assay for CBP/EP300 Bromodomain Inhibition
This assay quantitatively measures the ability of a compound to displace a fluorescently labeled ligand from the bromodomain.
Materials:
-
Purified, recombinant CBP or EP300 bromodomain protein (e.g., tagged with GST or His).
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).
-
Europium-labeled anti-tag antibody (e.g., anti-GST-Europium).
-
Streptavidin-conjugated Allophycocyanin (SA-APC).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
This compound or other test compounds.
-
384-well, low-volume, black assay plates.
-
TR-FRET-capable plate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CBP/EP300 bromodomain protein and the biotinylated H4K8ac peptide to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add the Europium-labeled antibody and SA-APC to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
BRET Assay for Cellular Target Engagement
This assay measures the ability of a compound to disrupt the interaction between the CBP bromodomain and histones within living cells.
Materials:
-
HEK293T cells.
-
Expression vector for CBP bromodomain fused to NanoLuc luciferase.
-
Expression vector for Histone H3.3 fused to HaloTag.
-
HaloTag NanoBRET 618 ligand.
-
Opti-MEM I Reduced Serum Medium.
-
This compound or other test compounds.
-
96-well, white, clear-bottom cell culture plates.
-
Luminometer capable of measuring BRET.
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc-CBP bromodomain and HaloTag-H3.3 expression vectors.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag NanoBRET 618 ligand and incubate for at least 60 minutes at 37°C.
-
Dispense the cells into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 2-4 hours at 37°C.
-
Add the NanoLuc substrate (furimazine).
-
Immediately measure the luminescence at 460 nm (donor) and >600 nm (acceptor).
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the EC50 value.
MYC Expression Assay (qRT-PCR)
This method quantifies the change in MYC mRNA levels following treatment with this compound.
Materials:
-
MV4-11 cells or other relevant cancer cell line.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Culture MV4-11 cells to the desired density.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for MYC and the housekeeping gene.
-
Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Plot the relative MYC expression against the this compound concentration to determine the EC50 for MYC inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of the CBP/EP300 bromodomains. Its mechanism of action, centered on the disruption of epigenetic reading by these coactivators, leads to the downregulation of key oncogenic drivers, most notably MYC. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working with this compound and other CBP/EP300 bromodomain inhibitors. Further research into the broader effects of this compound on other cellular signaling pathways will continue to elucidate its full therapeutic potential.
References
- 1. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
understanding GNE-272 selectivity profile
An In-depth Technical Guide to the Selectivity Profile of GNE-272
This guide provides a comprehensive overview of the selectivity and mechanism of action of this compound, a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a chemical probe developed for the in vivo study of CBP/EP300 bromodomain function.[1] These transcriptional regulators are of significant interest in oncology and immunology due to their role in gene expression programs that drive cell proliferation and survival.[2][3][4][5] this compound was identified through structure-activity relationship studies and optimized for cell potency, selectivity, and in vivo pharmacokinetic properties. It demonstrates a marked antiproliferative effect in hematologic cancer cell lines.
This compound Selectivity Profile
This compound exhibits high potency for the CBP and EP300 bromodomains with exceptional selectivity against other bromodomain-containing proteins, particularly BRD4.
Potency Against Primary Targets
The inhibitory potency of this compound was determined using various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) are summarized below.
| Target/Assay | Assay Type | IC50 / EC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | |
| EP300 | (Not Specified) | 0.03 | |
| CBP/EP300 | BRET (Cellular) | 0.41 | |
| MYC Expression | Cellular (MV4-11) | 0.91 |
Off-Target Selectivity
A key feature of this compound is its high degree of selectivity. It shows significantly weaker activity against the bromodomain and extra-terminal domain (BET) family member BRD4 and a clean profile in broader panel screenings. This compound is approximately 650-fold more selective for CBP/EP300 over BRD4.
| Off-Target | Assay Type | IC50 (µM) | % Inhibition @ 10 µM | Reference |
| BRD4(1) | (Not Specified) | 13 | - | |
| 35 Kinase Panel | Biochemical | - | < 30% | |
| 42 Receptor Panel | Binding Assay | - | < 30% | |
| Cytochrome P450s | (3A4, 1A2, 2C9, 2C19, 2D6) | Enzymatic | No inhibition (>10 µM) |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the bromodomains of CBP/EP300. These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a crucial step in transcriptional activation. By blocking this interaction, this compound prevents the recruitment of the transcriptional machinery to target genes, leading to the downregulation of their expression. One of the key target genes modulated by this compound is the proto-oncogene MYC. The inhibition of MYC expression is a primary contributor to the antiproliferative effects observed in cancer cell lines.
Experimental Protocols
Detailed experimental procedures for the assays cited are proprietary to the original researchers. However, this section outlines the general methodologies for the key experiments used to characterize the this compound selectivity profile.
TR-FRET Biochemical Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding of the CBP/EP300 bromodomain to an acetylated lysine peptide.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate conjugated to the bromodomain) and an acceptor fluorophore (e.g., APC conjugated to the peptide). Binding brings the fluorophores into proximity, generating a FRET signal. This compound competes with the peptide for binding, causing a decrease in the FRET signal.
-
General Protocol:
-
Recombinant CBP or EP300 bromodomain protein is incubated with the donor fluorophore.
-
An acetylated histone peptide conjugated to the acceptor fluorophore is prepared.
-
Serial dilutions of this compound are added to microplate wells.
-
The bromodomain and peptide reagents are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response curve.
-
BRET Cellular Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) assays are used to confirm target engagement within a cellular context.
-
Principle: A target protein (CBP/EP300) is fused to a luciferase (e.g., NanoLuc), and a tracer ligand that binds the same target is labeled with a fluorescent acceptor. When the tracer binds to the luciferase-fused target, energy is transferred, and a BRET signal is produced. This compound displaces the tracer, reducing the BRET signal.
-
General Protocol:
-
Cells are engineered to express the CBP or EP300 bromodomain fused to a luciferase enzyme.
-
Cells are plated in microplate wells.
-
A cell-permeable fluorescent tracer ligand is added.
-
Serial dilutions of this compound are added to the wells.
-
The appropriate luciferase substrate is added to initiate the reaction.
-
The BRET signal is measured on a plate reader.
-
IC50 values are determined from the dose-response curve.
-
Kinase Selectivity Profiling
Broad kinase screening is essential to identify potential off-target effects and confirm the selectivity of a compound. Radiometric assays are a gold standard for this purpose.
-
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) (from ³³P-ATP) by a kinase to a specific protein or peptide substrate. Inhibition of the kinase by a compound results in a decreased radioactive signal from the substrate.
-
General Protocol:
-
A panel of purified, active kinases is assembled.
-
Each kinase reaction, containing the kinase, its specific substrate, and ATP (spiked with ³³P-ATP), is prepared.
-
This compound is added at a fixed concentration (e.g., 10 µM).
-
The kinase reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the substrate is captured on a filter membrane.
-
Unincorporated ³³P-ATP is washed away.
-
The radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
-
The percent inhibition is calculated relative to a DMSO control.
-
Logical Representation of Selectivity
The high selectivity of this compound is its defining characteristic as a chemical probe. This can be visualized as a strong inhibitory effect on its intended targets with minimal impact on known off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
GNE-272: A Technical Guide to a Selective Chemical Probe for CBP/EP300 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/EP300 specifically recognizes acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for localizing their transcriptional regulatory complexes to active chromatin regions. Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity, pharmacokinetic properties, and its effects on key signaling pathways. Detailed experimental protocols are provided to facilitate its use as a chemical probe in preclinical research.
Mechanism of Action
This compound functions as a competitive inhibitor of the CBP/EP300 bromodomain, preventing its interaction with acetylated lysine residues on histone tails and other proteins. This disruption of binding leads to the delocalization of CBP/EP300 from specific gene promoters and enhancers, thereby modulating the transcription of target genes. One of the key downstream effects of this compound is the downregulation of the proto-oncogene MYC, which plays a critical role in the proliferation of various cancer cells, including those in acute myeloid leukemia (AML).[1][3][4]
Data Presentation
Biochemical and Cellular Activity
| Assay Type | Target/Cell Line | Parameter | Value (µM) |
| TR-FRET | CBP | IC50 | 0.02[1][3][4] |
| TR-FRET | EP300 | IC50 | 0.03[1] |
| BRET | Cellular Assay | IC50 | 0.41[1][3][4] |
| MYC Expression | MV4-11 cell line | EC50 | 0.91[1] |
Selectivity Profile
| Target | Parameter | Value (µM) | Fold Selectivity (vs. CBP) |
| BRD4 | IC50 | 13[1][3][4] | 650[1] |
| Kinase Panel (35 kinases) | % Inhibition @ 10 µM | <30% for all targets | Not Applicable |
| Receptor Panel (42 receptors) | % Inhibition @ 10 µM | <30% for all targets | Not Applicable |
| Cytochrome P450s (3A4, 1A2, 2C9, 2C19, 2D6) | Inhibition | >10 µM (top concentration) | Not Applicable |
Pharmacokinetic Properties in Mouse
| Parameter | Dose | Route | Value |
| Clearance | 1 mg/kg | Intravenous | Low[1] |
| Oral Bioavailability | 100 mg/kg | Oral | Good[1] |
| Unbound Cmax | 100 mg/kg | Oral | 26 µM[1] |
Signaling Pathways
This compound, by inhibiting the CBP/EP300 bromodomains, impacts several critical signaling pathways implicated in cancer and other diseases.
MYC Regulation
CBP/EP300 are key co-activators for MYC-mediated transcription. They are recruited to the MYC promoter and enhancer regions, where their HAT activity leads to histone acetylation and the creation of a transcriptionally active chromatin state. This compound disrupts the binding of the CBP/EP300 bromodomain to these acetylated histones, leading to the downregulation of MYC expression.
Caption: this compound inhibits CBP/EP300 bromodomain, downregulating MYC transcription.
NF-κB Signaling
CBP/EP300 act as transcriptional co-activators for the NF-κB pathway, a key regulator of inflammation and cell survival. The p65 (RelA) subunit of NF-κB recruits CBP/EP300 to target gene promoters. This compound can attenuate NF-κB-dependent gene expression by preventing the stable association of CBP/EP300 with these promoters.
Caption: this compound disrupts CBP/EP300 co-activation of NF-κB target genes.
TGF-β/SMAD Signaling
CBP/EP300 are also involved in the TGF-β signaling pathway by acting as co-activators for SMAD transcription factors. Upon TGF-β stimulation, phosphorylated SMAD proteins translocate to the nucleus and recruit CBP/EP300 to regulate the expression of genes involved in cell growth, differentiation, and immune responses. This compound can modulate this pathway by interfering with the recruitment or stable association of CBP/EP300 with SMAD-regulated promoters.
Caption: this compound modulates TGF-β signaling by inhibiting CBP/EP300-SMAD interaction.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on standard techniques and can be adapted for specific research needs.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for CBP/EP300 Inhibition
This assay is used to determine the in vitro potency of this compound against the CBP and EP300 bromodomains.
Caption: Workflow for the TR-FRET assay to measure this compound potency.
Materials:
-
This compound
-
Recombinant CBP or EP300 bromodomain fused to GST
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound dilutions.
-
Add a solution of CBP/EP300-GST and Eu-labeled anti-GST antibody to each well.
-
Incubate for 15 minutes at room temperature.
-
Add a solution of biotinylated H4 peptide and Streptavidin-APC to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Plot the ratio against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
BRET (Bioluminescence Resonance Energy Transfer) Cellular Assay for Target Engagement
This assay measures the ability of this compound to engage the CBP/EP300 bromodomain within a cellular context.
Caption: Workflow for the BRET assay to measure this compound cellular target engagement.
Materials:
-
HEK293T cells
-
Expression vectors for CBP or EP300 bromodomain fused to NanoLuc luciferase
-
Expression vector for a histone protein (e.g., H3.3) fused to HaloTag
-
HaloTag-NanoBRET 618 ligand
-
NanoLuc substrate (e.g., furimazine)
-
Opti-MEM
-
96-well white cell culture plates
Procedure:
-
Co-transfect HEK293T cells with the CBP/EP300-NanoLuc and Histone-HaloTag expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Add the HaloTag-NanoBRET 618 ligand to the cells and incubate for at least 2 hours.
-
Add a serial dilution of this compound to the cells and incubate for 90 minutes.
-
Add the NanoLuc substrate to the cells.
-
Read the plate immediately on a luminometer capable of measuring BRET, with filters for NanoLuc emission (~460 nm) and NanoBRET 618 emission (~618 nm).
-
Calculate the BRET ratio (618 nm emission / 460 nm emission).
-
Plot the BRET ratio against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
MYC Expression Assay in MV4-11 Cells
This protocol details the measurement of this compound's effect on MYC gene expression in the MV4-11 acute myeloid leukemia cell line using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed MV4-11 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with a serial dilution of this compound for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for MYC and the housekeeping gene.
-
Calculate the relative expression of MYC using the ΔΔCt method, normalized to the housekeeping gene and the vehicle-treated control.
-
Plot the relative MYC expression against the log of the this compound concentration to determine the EC50 value.
In Vivo Antitumor Activity in an AML Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of AML using the MOLM-16 cell line.
Materials:
-
MOLM-16 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
Procedure:
-
Implant MOLM-16 cells subcutaneously into the flank of the mice, mixed with Matrigel.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally, once or twice daily, at the desired dose (e.g., 100 mg/kg).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis of MYC expression).
-
Compare the tumor growth between the this compound treated and vehicle control groups to assess antitumor activity.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the CBP/EP300 bromodomains. Its high potency, selectivity, and favorable in vivo properties make it a suitable tool for both in vitro and in vivo studies. This guide provides the essential information and protocols for researchers to effectively utilize this compound in their studies of CBP/EP300-mediated gene regulation in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for GNE-272 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and highly selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1][2] By targeting the acetyl-lysine binding pockets of CBP and EP300, this compound effectively disrupts their role in transcriptional activation, leading to the downregulation of key oncogenes, most notably MYC.[1][3] This targeted inhibition has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those of hematologic origin, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1]
These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, cell cycle progression, and target gene expression.
Mechanism of Action
This compound functions by competitively binding to the bromodomains of CBP and EP300, preventing their interaction with acetylated lysine (B10760008) residues on histones and other proteins. This inhibition disrupts the formation of transcriptional complexes necessary for the expression of a variety of genes involved in cell proliferation and survival. A primary downstream effect of CBP/EP300 inhibition by this compound is the suppression of the transcription factor MYC, a critical driver of many human cancers. In multiple myeloma, for instance, the inhibition of CBP/EP300 has been shown to disrupt the IRF4/MYC oncogenic axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-272 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), in preclinical mouse models. The following sections detail recommended dosages, experimental protocols for efficacy and pharmacodynamic studies, and the underlying signaling pathways.
Introduction
This compound is a chemical probe that targets the bromodomains of CBP and EP300, which are critical co-activators in gene transcription.[1][2] By inhibiting these bromodomains, this compound has been shown to modulate the expression of key oncogenes, such as MYC, and exhibit anti-tumor activity in preclinical models of hematologic malignancies, including acute myeloid leukemia (AML).[1][2] These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Data Presentation
In Vivo Pharmacokinetics of this compound in Mice
The pharmacokinetic profile of this compound has been assessed in mice, demonstrating good oral bioavailability.[3]
| Parameter | Intravenous (1 mg/kg) | Oral (100 mg/kg) |
| Clearance | Low | - |
| Unbound Cmax | - | 26 µM |
| Bioavailability | - | Good |
In Vitro Potency of this compound
This compound exhibits high potency and selectivity for the bromodomains of CBP/EP300.[3]
| Target | IC50 (µM) |
| CBP | 0.02 |
| EP300 | 0.03 |
| BRD4 | 13 |
Experimental Protocols
This compound Formulation for Oral Administration
For in vivo studies in mice, this compound can be formulated for oral gavage. Several protocols have been reported to achieve a clear solution.
Protocol 1:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2:
-
Prepare a solution of 10% DMSO and 90% corn oil.
-
Dissolve this compound in this vehicle to the desired concentration.
Protocol 3:
-
Prepare a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Dissolve this compound in this vehicle to the desired concentration.
Acute Myeloid Leukemia (AML) Xenograft Mouse Model
This protocol outlines the establishment of an AML xenograft model for evaluating the efficacy of this compound.
1. Cell Culture:
-
Culture human AML cell lines (e.g., MV4-11) in appropriate media and conditions to maintain exponential growth.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.
3. Cell Implantation:
-
Harvest AML cells and resuspend in a suitable buffer like PBS.
-
Inject the AML cells intravenously (e.g., via the tail vein) into the recipient mice. The number of cells injected may need to be optimized depending on the cell line and mouse strain.
4. This compound Dosing Regimen for Efficacy Studies:
-
Once tumors are established (e.g., palpable or detectable by bioluminescence), randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at a dose of 100 mg/kg, once daily (QD), for the duration of the study.
-
The vehicle control group should receive the same formulation without this compound.
5. Monitoring Tumor Growth and Efficacy:
-
Monitor tumor volume using calipers or bioluminescence imaging at regular intervals.
-
Record animal body weights and monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.
Pharmacodynamic (PD) Assays
To confirm target engagement and elucidate the mechanism of action of this compound in vivo, the following PD assays can be performed on tumor tissues collected from the efficacy study.
1. MYC Expression Analysis (Immunohistochemistry or Western Blot):
-
Tissue Processing: Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for immunohistochemistry (IHC), or snap-freeze another portion in liquid nitrogen for Western blot analysis.
-
IHC Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against MYC.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze MYC staining intensity and distribution.
-
-
Western Blot:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a primary antibody against MYC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the MYC signal to a loading control (e.g., β-actin or GAPDH).
-
2. H3K27 Acetylation Analysis (Chromatin Immunoprecipitation - ChIP):
-
Chromatin Preparation:
-
Mince fresh tumor tissue and cross-link with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for acetylated H3K27 (H3K27ac).
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Analysis:
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific gene promoters (e.g., MYC target genes) by quantitative PCR (qPCR).
-
Signaling Pathways and Experimental Workflows
References
GNE-272: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These guidelines cover the solubility of this compound, preparation of solutions for in vitro and in vivo experiments, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a valuable chemical probe for studying the roles of CBP/EP300 bromodomains in gene transcription and cellular processes. Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
Solubility Data
This compound exhibits solubility in various common laboratory solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. For in vivo studies, several formulations have been developed to achieve appropriate concentrations for administration.
| Solvent/Vehicle | Solubility | Application |
| DMSO | 10 mM[1] | In Vitro Stock Solutions |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.89 mM)[2] | In Vivo Formulation |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.89 mM)[2] | In Vivo Formulation |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.89 mM)[2] | In Vivo Formulation |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound (MW: 424.48 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.245 mg of this compound.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years to minimize freeze-thaw cycles.
In Vivo Formulation Protocols
Objective: To prepare this compound formulations suitable for in vivo administration. The following are three established protocols that yield a clear solution of at least 2.5 mg/mL.
Protocol 1: PEG300/Tween-80 Formulation
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution (sterile)
Procedure:
-
Prepare the vehicle by mixing the components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add this compound to the prepared vehicle to achieve the desired final concentration.
-
Vortex or sonicate until the compound is fully dissolved.
Protocol 2: SBE-β-CD Formulation
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Procedure:
-
Prepare the vehicle by mixing 10% DMSO with 90% of a 20% SBE-β-CD in saline solution.
-
Add this compound to the vehicle.
-
Ensure complete dissolution by vortexing or sonication.
Protocol 3: Corn Oil Formulation
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare the vehicle by mixing 10% DMSO with 90% Corn Oil.
-
Add this compound to the vehicle.
-
Mix thoroughly until a clear solution is obtained.
Note for In Vivo Preparations: It is recommended to prepare these formulations fresh on the day of use.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the bromodomains of CBP and EP300, with IC50 values of 0.02 µM and 0.03 µM, respectively. It exhibits high selectivity over other bromodomains, including BRD4 (IC50 = 13 µM). By binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, this compound displaces these proteins from chromatin, thereby modulating gene expression.
One of the key pathways affected by this compound is the TNF-α-induced NFκB signaling cascade. Inhibition of CBP/EP300 bromodomains by this compound has been shown to interfere with this inflammatory pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-1α and IL-1β.
Experimental Workflow: this compound Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
References
GNE-272 in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), two closely related histone acetyltransferases that play a critical role in the regulation of gene transcription.[1][2][3] By targeting these epigenetic readers, this compound disrupts aberrant transcriptional programs that drive the proliferation and survival of cancer cells, including those in Acute Myeloid Leukemia (AML). In AML, the dysregulation of transcription factors, such as c-Myc, is a common oncogenic driver. This compound has been shown to modulate MYC expression, induce cell cycle arrest, and promote apoptosis in hematologic cancer cell lines, making it a valuable tool for preclinical research and a potential therapeutic candidate.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound in AML cell lines, including its mechanism of action, quantitative data on its anti-proliferative effects, and detailed protocols for key experimental assays.
Data Presentation
In Vitro Activity of this compound
The inhibitory activity of this compound against its primary targets and a key off-target bromodomain is summarized below. This highlights the compound's potency and selectivity.
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2][3] |
| EP300 | TR-FRET | 0.03 | |
| BRD4(1) | TR-FRET | 13 | [1][2][3] |
Cellular Activity of this compound in AML Cell Lines
This compound demonstrates cellular target engagement by inhibiting the expression of the oncogene MYC in the MV4-11 AML cell line.
| Cell Line | Assay | EC50 (µM) | Reference |
| MV4-11 | MYC Expression | 0.91 |
Further research is needed to establish a comprehensive panel of antiproliferative IC50 values for this compound across a broader range of AML cell lines.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in AML
This compound exerts its anti-leukemic effects by inhibiting the CBP/EP300 bromodomains, which are crucial for the transcription of key oncogenes like MYC. This inhibition leads to a downstream cascade of events, including cell cycle arrest and apoptosis.
References
- 1. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for GNE-272 in Chromatin Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and highly selective small molecule inhibitor of the bromodomains of the closely related transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] Unlike broader-spectrum BET (Bromodomain and Extra-Terminal domain) inhibitors, this compound exhibits significant selectivity for CBP/EP300 over other bromodomain-containing proteins, including BRD4.[1][2] This selectivity makes this compound a valuable tool for dissecting the specific roles of CBP/EP300 in gene regulation and for developing targeted therapeutics.
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), ChIP can elucidate how compounds like this compound modulate the chromatin landscape and gene expression. These application notes provide a detailed protocol for utilizing this compound in ChIP experiments to study its impact on CBP/EP300 chromatin occupancy and downstream epigenetic marks.
Mechanism of Action
CBP and EP300 are histone acetyltransferases (HATs) that play a crucial role in transcriptional activation. They are recruited to gene regulatory elements, such as enhancers and promoters, by transcription factors. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key step in stabilizing their association with chromatin and facilitating the acetylation of histone tails. This histone acetylation leads to a more open chromatin structure, promoting the recruitment of the transcriptional machinery and subsequent gene expression.
This compound competitively binds to the acetyl-lysine binding pocket of the CBP/EP300 bromodomain, thereby preventing its engagement with acetylated histones. This displacement of CBP/EP300 from chromatin leads to a reduction in local histone acetylation, particularly H3K27ac, a hallmark of active enhancers and promoters. Consequently, the expression of CBP/EP300 target genes, such as the proto-oncogene MYC, is downregulated.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and its application in a ChIP experiment, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for ChIP.
Data Presentation
The following tables summarize expected quantitative data from ChIP-qPCR experiments using this compound. The data is presented as "Fold Enrichment" over a negative control region or "Percent Input". These are representative values based on the known mechanism of CBP/EP300 inhibitors.
Table 1: Effect of this compound on CBP/EP300 Occupancy at Target Gene Promoters.
| Target Gene Promoter | Treatment (24h) | Antibody | Fold Enrichment over IgG (Mean ± SD) |
| MYC | Vehicle (DMSO) | anti-CBP | 15.2 ± 1.8 |
| MYC | This compound (1 µM) | anti-CBP | 4.5 ± 0.7 |
| MYC | Vehicle (DMSO) | anti-EP300 | 12.8 ± 1.5 |
| MYC | This compound (1 µM) | anti-EP300 | 3.9 ± 0.6 |
| Negative Control Locus | Vehicle (DMSO) | anti-CBP | 1.1 ± 0.2 |
| Negative Control Locus | This compound (1 µM) | anti-CBP | 1.0 ± 0.3 |
Table 2: Effect of this compound on Histone H3K27 Acetylation at Target Gene Regulatory Regions.
| Genomic Locus | Treatment (24h) | % Input (Mean ± SD) |
| MYC Promoter | Vehicle (DMSO) | 2.5 ± 0.3 |
| MYC Promoter | This compound (1 µM) | 0.8 ± 0.1 |
| MYC Enhancer | Vehicle (DMSO) | 3.1 ± 0.4 |
| MYC Enhancer | This compound (1 µM) | 1.0 ± 0.2 |
| Negative Control Locus | Vehicle (DMSO) | 0.1 ± 0.05 |
| Negative Control Locus | This compound (1 µM) | 0.09 ± 0.04 |
Experimental Protocols
This section provides a detailed protocol for a ChIP experiment to assess the effect of this compound on the chromatin occupancy of CBP/EP300 and H3K27ac levels.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture cells of interest (e.g., hematologic cancer cell lines like MV4-11) to approximately 80-90% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment: Treat cells with this compound or a vehicle control (DMSO) for a predetermined duration (e.g., 6-24 hours). The optimal concentration and treatment time should be determined empirically for each cell line and experimental objective.
Protocol 2: Chromatin Immunoprecipitation
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape and collect cells by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice to release nuclei.
-
Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate on ice to shear chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions must be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cellular debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Quantify the chromatin concentration.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with rotation with a ChIP-grade antibody against CBP, EP300, H3K27ac, or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Finally, wash the beads with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours to overnight in the presence of NaCl.
-
Treat with RNase A and Proteinase K to digest RNA and proteins, respectively.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Protocol 3: Data Analysis (ChIP-qPCR)
-
Primer Design: Design primers to amplify 100-250 bp regions of interest (e.g., MYC promoter) and a negative control locus.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix with the purified ChIP DNA and input DNA.
-
Data Calculation:
-
Percent Input: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin.
-
ΔCt = Ct(ChIP) - (Ct(Input) - log2(Input Dilution Factor))
-
% Input = 2^(-ΔCt) * 100
-
-
Fold Enrichment: Calculate the enrichment of a target locus relative to a negative control locus or IgG control.
-
ΔCt(target) = Ct(target, specific antibody) - Ct(target, IgG)
-
ΔCt(negative) = Ct(negative, specific antibody) - Ct(negative, IgG)
-
ΔΔCt = ΔCt(target) - ΔCt(negative)
-
Fold Enrichment = 2^(-ΔΔCt)
-
-
Conclusion
This compound is a powerful and selective tool for investigating the functions of CBP and EP300. The provided protocols and application notes offer a comprehensive guide for researchers to utilize this compound in chromatin immunoprecipitation experiments. By quantifying the displacement of CBP/EP300 from specific genomic loci and the resulting changes in histone acetylation, researchers can gain valuable insights into the epigenetic mechanisms regulated by these key co-activators and the therapeutic potential of their inhibition.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
GNE-272: A Powerful Probe for Interrogating CBP/EP300 Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and highly selective chemical probe designed to inhibit the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1][2][3][4][5][6][7][8]. These proteins are crucial regulators of gene expression, in part through their histone acetyltransferase (HAT) activity, which plays a key role in chromatin remodeling and transcriptional activation[9][10][11]. The bromodomain of CBP/EP300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a critical step in the recruitment of the transcriptional machinery to specific gene promoters. By competitively binding to this bromodomain, this compound effectively disrupts these protein-protein interactions, leading to the modulation of gene expression. Notably, this compound has been shown to downregulate the expression of the proto-oncogene MYC, a key regulator of cell proliferation and survival, making it a valuable tool for cancer research[1][2][3][4][5].
These application notes provide detailed protocols for utilizing this compound to study CBP/EP300-mediated protein-protein interactions, with a focus on Cellular Thermal Shift Assay (CETSA) for target engagement and Co-Immunoprecipitation (Co-IP) to probe the disruption of specific protein complexes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2][3] |
| EP300 | TR-FRET | 0.03 | |
| BRD4(1) | TR-FRET | 13 | [1][2][3] |
Table 2: Cellular Activity of this compound
| Target Pathway | Cell Line | Assay | EC50 (µM) | Reference |
| MYC Expression | MV4-11 | BRET | 0.41 | [1][2][3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by competitively binding to the bromodomain of CBP/EP300, thereby preventing its interaction with acetylated lysine residues on histone tails and other transcription factors. This disruption inhibits the recruitment of the transcriptional machinery necessary for the expression of target genes, including the proto-oncogene MYC.
Caption: Mechanism of action of this compound in inhibiting the CBP/EP300-MYC axis.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MV4-11, a human leukemia cell line) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for CBP or EP300.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities of the soluble CBP/EP300 at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
Co-IP is used to investigate the interaction between two or more proteins. In this context, it can be used to demonstrate that this compound disrupts the interaction between CBP/EP300 and its binding partners, such as acetylated histones or other transcription factors.
Experimental Workflow: Co-IP
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle as described in the CETSA protocol.
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
To reduce non-specific binding, incubate the cell lysate with control IgG and Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and discard them, retaining the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against CBP or EP300 overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting and probe with antibodies against potential interacting partners (e.g., acetylated histone H3). A decrease in the co-immunoprecipitated interacting protein in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.
-
References
- 1. embopress.org [embopress.org]
- 2. scispace.com [scispace.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 5. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Acetylation of Histones and Transcription-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interplay of bromodomain and histone acetylation in the regulation of p300-dependent genes - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-272: Application Notes and Protocols for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and highly selective small molecule inhibitor of the bromodomains of the closely related transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4] In the field of epigenetics, these proteins are crucial "writers" and "readers" of histone acetylation, playing a key role in the regulation of gene expression. By binding to acetylated lysine (B10760008) residues on histones and other proteins, the bromodomains of CBP/EP300 are critical for the assembly of transcriptional machinery. Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer. This compound offers a valuable tool for investigating the therapeutic potential of targeting these epigenetic regulators. This document provides detailed application notes and protocols for the use of this compound in epigenetic research.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the CBP and EP300 bromodomains, preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions leads to the displacement of CBP/EP300 from chromatin and the subsequent downregulation of target gene expression. One of the key downstream effects of CBP/EP300 inhibition is the suppression of the MYC oncogene, a critical driver of cell proliferation in many cancers. The inhibitory action of this compound on CBP/EP300 has been shown to impact the IRF4/MYC signaling axis, which is crucial for the viability of certain hematologic cancer cells.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1] |
| EP300 | TR-FRET | Not Reported | |
| BRD4(1) | TR-FRET | 13 | |
| CBP/EP300 | BRET | 0.41 |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | Not specified, but showed marked antiproliferative effect | |
| Hematologic Cancer Cell Lines | Various | Cell Viability | Marked antiproliferative effect |
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing |
| Clearance | Low | 1 mg/kg IV |
| Oral Bioavailability | Good | 100 mg/kg PO |
| Unbound Cmax | 26 µM | 100 mg/kg PO |
Experimental Protocols
Experimental Workflow for In Vitro this compound Studies
Protocol 1: Cell Viability Assay
This protocol is to determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
This protocol measures the ability of this compound to disrupt the interaction between CBP/EP300 and histones in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for a luciferase-tagged CBP/EP300 bromodomain (donor) and a fluorescently-tagged histone peptide (acceptor)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound
-
Luciferase substrate (e.g., coelenterazine (B1669285) h)
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the donor and acceptor plasmids in a 96-well plate. Incubate for 24-48 hours.
-
Compound Treatment: Add serial dilutions of this compound to the transfected cells and incubate for a predetermined time (e.g., 2-4 hours).
-
Substrate Addition: Add the luciferase substrate to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Normalize the data and determine the IC50 value.
Protocol 3: Western Blot for MYC Expression
This protocol assesses the effect of this compound on the protein levels of the oncoprotein MYC.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-MYC
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for 24-48 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the MYC signal to the loading control.
Protocol 4: In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model of acute myeloid leukemia (AML).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MV4-11 human AML cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control orally once or twice daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size or other humane endpoints), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
GNE-272 in Combination with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-272 is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression, and their aberrant activity is implicated in the pathogenesis of various cancers, particularly hematologic malignancies. This compound exerts its anti-cancer effects by modulating the expression of key oncogenes, such as MYC, and has shown significant antiproliferative activity in preclinical models of acute myeloid leukemia (AML).
The therapeutic potential of this compound can be significantly enhanced through strategic combination with other anti-cancer agents. This document provides detailed application notes and protocols for investigating this compound in combination with other cancer therapies, drawing upon preclinical data from studies on this compound and other selective CBP/p300 inhibitors.
Mechanism of Action: this compound and Synergy with Combination Therapies
This compound selectively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones and other proteins. This disrupts the assembly of transcriptional machinery at enhancers and promoters of key oncogenes, leading to their downregulation. A primary target of this inhibition is the MYC oncogene, a critical driver of proliferation in many cancers.
The rationale for combining this compound with other therapies stems from the potential for synergistic or additive anti-tumor effects through complementary mechanisms of action. For instance, combining this compound with agents that induce apoptosis or target parallel survival pathways can lead to enhanced cancer cell killing and overcome potential resistance mechanisms.
Figure 1: this compound Mechanism and Combination Strategy.
Quantitative Data on this compound and other CBP/p300 Inhibitors
The following tables summarize the in vitro potency of this compound and the synergistic effects observed when combining other CBP/p300 inhibitors with standard-of-care anti-cancer agents. This data can guide the design of combination studies with this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (µM) | Reference |
| CBP | TR-FRET | 0.02 | [1][2] |
| EP300 | - | 0.03 | [3] |
| BRD4(1) | - | 13 | [1][2] |
| Cellular Target | Assay | EC50 (µM) | Reference |
| MYC Expression (MV4-11 cells) | - | 0.91 |
Table 2: Preclinical Synergy of CBP/p300 Inhibitors in Combination Therapies
| CBP/p300 Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| I-CBP112 | Doxorubicin | Breast Cancer | 78.2-fold decrease in IC50 for Doxorubicin | |
| I-CBP112 | JQ1 (BET Inhibitor) | Leukemia | Synergistic cytotoxic activity | |
| C646, A-485, CCS1477 | Azacitidine | Acute Myeloid Leukemia (AML) | Synergistic reduction in cell viability | |
| NEO2734 | Chemotherapy | Acute Myeloid Leukemia (AML) | Increased effectiveness in an in vivo PDX model |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for studies involving this compound.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound and its combination effects with another therapeutic agent using a cell viability assay.
Figure 2: Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
96-well flat-bottom opaque plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
-
Drug Addition:
-
Prepare serial dilutions of this compound and the combination drug in cell culture medium.
-
For single-agent dose-response, add varying concentrations of each drug to respective wells.
-
For combination studies, create a dose-response matrix with varying concentrations of both drugs.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to vehicle-treated control cells.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate synergy scores using a suitable model (e.g., Bliss independence or Chou-Talalay method).
-
Protocol 2: In Vivo Antitumor Efficacy in a Patient-Derived Xenograft (PDX) Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in an AML PDX model.
Figure 3: In Vivo Xenograft Study Workflow.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human AML cells from a patient or a PDX line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human AML cells (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Administer treatments according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise tumors and collect other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound, as a selective CBP/p300 bromodomain inhibitor, holds significant promise for the treatment of cancer, particularly in combination with other therapeutic agents. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound combination therapies. By leveraging synergistic interactions, it may be possible to enhance therapeutic efficacy, overcome drug resistance, and ultimately improve outcomes for cancer patients. Further investigation into the optimal combination partners and dosing schedules for this compound is warranted.
References
- 1. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-272 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GNE-272, a potent and selective inhibitor of the CBP/EP300 bromodomains, in preclinical xenograft models of Acute Myeloid Leukemia (AML).
Introduction
This compound is a small molecule inhibitor that targets the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By inhibiting these epigenetic readers, this compound disrupts the expression of key oncogenes, most notably MYC, which is a critical driver of proliferation in many hematologic malignancies.[1][2][3][4][5] Preclinical studies have demonstrated the anti-proliferative effects of this compound in various cancer cell lines and its ability to modulate MYC expression in vivo, leading to anti-tumor activity in AML xenograft models.
These protocols are designed to provide a framework for conducting in vivo efficacy studies of this compound in xenograft models, with a specific focus on the MV4-11 AML cell line.
Signaling Pathway of this compound in AML
This compound exerts its anti-leukemic effects by disrupting the CBP/EP300-mediated transcriptional activation of oncogenes. The primary target of this inhibition is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. The binding of acetylated histones by the bromodomains of CBP/EP300 is a critical step in the transcriptional activation of MYC. By competitively inhibiting this interaction, this compound leads to the downregulation of MYC expression and its downstream target genes, ultimately resulting in cell cycle arrest and reduced tumor growth.
Experimental Protocols
Protocol 1: MV4-11 Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11.
Materials:
-
MV4-11 cells (ATCC® CRL-9591™)
-
RPMI-1640 Medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS
-
Syringes and needles (27G)
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of inoculation, harvest cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Injection Preparation: Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel®. The final cell concentration should be 5 x 10^7 cells/mL.
-
Tumor Cell Inoculation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 MV4-11 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor development.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health status concurrently.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.
-
Protocol 2: this compound Administration in Xenograft Models
This protocol outlines the preparation and administration of this compound for in vivo efficacy studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. For example, to achieve a dose of 100 mg/kg in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 10 mg/mL. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dosing Regimen:
-
Administer this compound or vehicle control to the respective groups of mice via oral gavage.
-
A typical dosing schedule is once or twice daily. The duration of treatment will depend on the study endpoints but is often for 21-28 days.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe animals for any signs of toxicity.
-
Protocol 3: Pharmacodynamic Analysis of MYC Expression
This protocol describes the assessment of MYC protein expression in tumor tissue following this compound treatment.
Materials:
-
Tumor tissue from xenografted mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against MYC
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Tumor Lysate Preparation:
-
At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for MYC.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
GNE-272 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target effects of GNE-272, a potent and selective inhibitor of the CBP/EP300 bromodomains. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of known off-target interaction data.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary known on-targets of this compound? A1: this compound is a potent and selective inhibitor of the bromodomains of the closely related transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1]
-
Q2: What is the most significant known off-target of this compound? A2: The most significant known off-target is the bromodomain of BRD4. However, this compound is remarkably selective for CBP/EP300 over BRD4, with a selectivity margin of approximately 650-fold.[1]
-
Q3: Has this compound been screened against a broader panel of potential off-targets? A3: Yes, this compound was tested at a concentration of 10 μM against a panel of 35 kinases and 42 receptors. In this screening, it did not show significant inhibition (less than 30%) of any of these targets.[1] Additionally, it did not inhibit several cytochrome P450 enzymes (3A4, 1A2, 2C9, 2C19, 2D6) at concentrations up to 10 μM.[1]
-
Q4: What are the downstream cellular effects of this compound on its on-targets? A4: By inhibiting CBP/EP300, this compound can modulate the expression of genes regulated by these co-activators. A key downstream effect is the inhibition of MYC expression.[1] this compound has also been shown to downregulate the expression of SNAI2.
Troubleshooting
-
Issue 1: Weaker than expected downregulation of MYC expression in our cell line.
-
Possible Cause 1: Cell line dependency. The regulation of MYC can be complex and vary between different cell lines. Some cell lines may have alternative pathways that compensate for the inhibition of CBP/EP300.
-
Troubleshooting Step 1: Confirm target engagement in your specific cell line using an orthogonal assay, such as a cellular thermal shift assay (CETSA) or a BRET cellular assay.
-
Possible Cause 2: Suboptimal this compound concentration or treatment duration. The effective concentration and time required to observe downstream effects can vary.
-
Troubleshooting Step 2: Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.
-
Possible Cause 3: Experimental variability. Inconsistent cell densities, passage numbers, or reagent quality can lead to variable results.
-
Troubleshooting Step 3: Standardize your cell culture and experimental procedures. Ensure all reagents are of high quality and have not expired.
-
-
Issue 2: Observed cytotoxicity in a cell line that is not correlated with MYC downregulation.
-
Possible Cause 1: Off-target effects. While this compound is highly selective, at higher concentrations or in specific cellular contexts, off-target activities could contribute to cytotoxicity.
-
Troubleshooting Step 1: Review the off-target screening data to see if any of the weakly inhibited targets are particularly relevant to your cell line's biology. Consider performing a broader unbiased screen, such as a kinome scan, at the concentration where you observe cytotoxicity.
-
Possible Cause 2: On-target effects independent of MYC. CBP/EP300 regulate numerous transcription factors and signaling pathways beyond MYC. The observed cytotoxicity may be an on-target effect that is not mediated by MYC in your specific cellular context.
-
Troubleshooting Step 2: Investigate the effect of this compound on other known CBP/EP300-regulated pathways, such as those involving p53, NF-κB, or TGF-β/SMAD.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 (µM) |
| CBP | TR-FRET | 0.02 |
| EP300 | TR-FRET | 0.03 |
| BRD4 | TR-FRET | 13 |
| MYC Expression (MV4-11 cells) | Cellular Assay | 0.91 |
Table 2: this compound Off-Target Screening Summary
| Target Class | Number of Targets | This compound Concentration (µM) | Result |
| Kinases | 35 | 10 | No target inhibited by >30% |
| Receptors | 42 | 10 | No target inhibited by >30% |
| Cytochrome P450s | 5 (3A4, 1A2, 2C9, 2C19, 2D6) | >10 | No inhibition observed |
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP/EP300 Inhibition
This protocol is a generalized procedure based on standard TR-FRET principles for assessing the binding of this compound to the bromodomains of CBP and EP300.
-
Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H3K27ac) and a GST-tagged bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated Allophycocyanin (APC) is the acceptor. When the bromodomain and peptide are in close proximity, FRET occurs. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged CBP or EP300 bromodomain protein
-
Biotinylated histone H3K27ac peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-APC
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the GST-tagged bromodomain protein and the biotinylated histone peptide to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add the Europium-labeled anti-GST antibody and streptavidin-APC mixture.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the this compound concentration to determine the IC50 value.
-
2. Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay for Target Engagement
This protocol is a generalized procedure to measure the engagement of this compound with its target in living cells.
-
Principle: This assay measures the proximity of a NanoLuc luciferase-tagged bromodomain protein and a HaloTag-fused histone H3.3. In the presence of a cell-permeable fluorescent HaloTag ligand, energy transfer occurs from the luciferase to the fluorophore when the two fusion proteins are in close proximity. This compound enters the cell and disrupts this interaction, leading to a decrease in the BRET signal.
-
Materials:
-
Cells (e.g., HEK293) co-transfected with plasmids encoding NanoLuc-CBP/EP300 bromodomain and HaloTag-Histone H3.3
-
This compound
-
Nano-Glo® Live Cell Reagent (or similar luciferase substrate)
-
HaloTag® NanoBRET™ 618 Ligand (or similar fluorescent ligand)
-
Opti-MEM® or other serum-free medium
-
White, opaque 96-well or 384-well microplates
-
BRET-compatible plate reader
-
-
Procedure:
-
Seed the co-transfected cells into a white, opaque microplate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the this compound dilutions.
-
Remove the culture medium from the cells and add the this compound/HaloTag ligand mixture.
-
Incubate for the desired time (e.g., 2 hours) at 37°C.
-
Add the Nano-Glo® Live Cell Reagent to each well.
-
Incubate for 3-5 minutes at room temperature.
-
Read the plate on a BRET plate reader, measuring the luminescence at both the donor and acceptor wavelengths (e.g., 460 nm for NanoLuc and >600 nm for the HaloTag ligand).
-
Calculate the BRET ratio and plot against the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target investigation.
References
Technical Support Center: Overcoming G-272 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential resistance to GNE-272, a potent and selective inhibitor of the CBP/EP300 bromodomains. While direct clinical or extensive preclinical data on this compound resistance is limited, this guide draws upon established mechanisms of resistance to other bromodomain inhibitors and targeted therapies to offer proactive and reactive strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the bromodomains of the closely related transcriptional co-activators CREB-binding protein (CBP) and p300 (EP300).[1] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. By inhibiting the CBP/EP300 bromodomains, this compound disrupts their recruitment to chromatin, leading to the downregulation of specific gene transcription programs, including those driven by oncogenes like MYC.[1][2] This can result in anti-proliferative effects in cancer cell lines, particularly those of hematologic origin.[1][2]
Q2: My this compound-treated cell line is showing signs of resistance. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, based on studies with other bromodomain inhibitors, particularly BET inhibitors, several plausible mechanisms could be at play:
-
Target Upregulation: The cell line may have increased the expression of CBP and/or EP300, effectively titrating out the inhibitor.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibited pathway. For instance, upregulation of pro-survival pathways like PI3K/AKT/mTOR or anti-apoptotic proteins like BCL-2 or BCL-xL could confer resistance.
-
Bromodomain-Independent Recruitment: It is possible that CBP/EP300 could be recruited to chromatin through protein-protein interactions that are independent of their bromodomains, thereby bypassing the inhibitory effect of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Target Mutation: Although less common for epigenetic modulators, a mutation in the bromodomain of CBP or EP300 could prevent this compound from binding effectively.
Q3: What initial steps should I take to investigate this compound resistance in my cell line?
-
Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line and compare it to the parental (sensitive) cell line to confirm a shift in the IC50 value.
-
Assess Target Levels: Use Western blotting or qPCR to check the expression levels of CBP and EP300 in both sensitive and resistant cells.
-
Analyze Downstream Gene Expression: Evaluate the expression of known this compound target genes (e.g., MYC) to see if their downregulation is attenuated in the resistant line upon treatment.
-
Sequence the Target: If feasible, sequence the bromodomain regions of CREBBP and EP300 in the resistant cells to check for mutations.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound (Shift in IC50)
This is the most common indicator of emerging resistance.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Increased CBP/EP300 Expression | Quantify CBP and EP300 protein and mRNA levels in parental and resistant cells. | --INVALID-LINK-- & --INVALID-LINK-- |
| Activation of Bypass Pathways | Perform a phospho-kinase array or Western blotting for key nodes in survival pathways (e.g., p-AKT, p-mTOR, p-ERK). | --INVALID-LINK-- |
| Increased Drug Efflux | Treat cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin (B1163) A). A restored sensitivity suggests the involvement of drug efflux pumps. | --INVALID-LINK-- |
Issue 2: this compound Fails to Downregulate Target Gene Expression (e.g., MYC)
This suggests a mechanism that interferes with the direct action of the drug on its target's function.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Bromodomain-Independent Recruitment of CBP/EP300 | Perform Chromatin Immunoprecipitation (ChIP) to assess the occupancy of CBP/EP300 at the promoter of target genes in the presence of this compound. | --INVALID-LINK-- |
| Mutation in CBP/EP300 Bromodomain | Sequence the bromodomain-coding regions of CREBBP and EP300 from genomic DNA of resistant cells. | Standard Sanger or Next-Generation Sequencing protocols. |
Strategies to Overcome this compound Resistance
Based on preclinical studies with other bromodomain inhibitors, combination therapies are a promising approach to overcome or prevent resistance.
Combination Therapy
The rationale for combination therapy is to target both the primary pathway and potential escape routes simultaneously.
Potential Combination Strategies:
| Combination Agent Class | Rationale | Example Agents |
| PI3K/mTOR Inhibitors | The PI3K/AKT/mTOR pathway is a key survival pathway often activated in cancer. Co-inhibition can lead to synergistic cell death. | Rapamycin, Everolimus, BEZ235 |
| BCL-2/BCL-xL Inhibitors | This compound may prime cells for apoptosis, and inhibiting anti-apoptotic proteins can enhance this effect. | Venetoclax (ABT-199), Navitoclax (ABT-263) |
| Other Epigenetic Modifiers (e.g., HDAC inhibitors) | Combining inhibitors that target different aspects of chromatin regulation can have synergistic effects on gene expression. | Vorinostat (SAHA), Panobinostat |
| Chemotherapeutic Agents | Standard chemotherapy can be combined to target different cellular processes. | Doxorubicin, Cytarabine |
| GSK3 Inhibitors | Loss of the SPOP gene has been linked to BET inhibitor resistance, and this can be overcome by GSK3 inhibition. | CHIR-99021 |
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical scenario of how combination therapy could overcome this compound resistance, for illustrative purposes.
| Cell Line | Treatment | Concentration | Cell Viability (%) |
| Parental | This compound | 1 µM | 25% |
| Resistant | This compound | 1 µM | 85% |
| Resistant | PI3K Inhibitor | 0.5 µM | 70% |
| Resistant | This compound + PI3K Inhibitor | 1 µM + 0.5 µM | 20% |
Experimental Protocols
Protocol 1: Western Blot for CBP/EP300
-
Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify protein levels relative to the loading control.
Protocol 2: qPCR for CREBBP/EP300
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for CREBBP, EP300, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of CREBBP and EP300 in resistant cells compared to parental cells using the ΔΔCt method.
Protocol 3: Phospho-Kinase Array Analysis
-
Cell Lysis: Lyse cells as per the manufacturer's protocol for the phospho-kinase array kit.
-
Protein Quantification: Determine protein concentration.
-
Array Incubation: Incubate the array membranes with equal amounts of protein lysate.
-
Washing and Antibody Incubation: Follow the manufacturer's instructions for washing and incubation with detection and secondary antibody cocktails.
-
Detection: Visualize the array signals using chemiluminescence.
-
Analysis: Compare the signal intensities of phosphorylated proteins between parental and resistant cell lysates to identify activated pathways.
Protocol 4: Drug Efflux Assay
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Pre-treatment with Efflux Inhibitor: Pre-treat a subset of wells with an ABC transporter inhibitor (e.g., 10 µM verapamil) for 1-2 hours.
-
This compound Treatment: Add a serial dilution of this compound to wells with and without the efflux inhibitor.
-
Incubation: Incubate for 72 hours.
-
Viability Assay: Assess cell viability using a standard assay (e.g., CellTiter-Glo, MTT).
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of the efflux inhibitor. A significant decrease in IC50 in the presence of the inhibitor points to drug efflux as a resistance mechanism.
Protocol 5: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA in parental and resistant cells treated with this compound or vehicle control using formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against CBP or EP300, or an IgG control, overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the promoter region of a known target gene (e.g., MYC).
-
Data Analysis: Quantify the enrichment of CBP/EP300 at the target promoter relative to the input and IgG controls.
Visualizations
Caption: this compound action and potential resistance pathways.
Caption: Experimental workflow for combination therapy.
References
- 1. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Technical Support Center: GNE-272 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the CBP/EP300 bromodomain inhibitor, GNE-272. The information provided aims to help overcome common challenges related to achieving optimal in vivo bioavailability during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: this compound has been reported to have good oral bioavailability in mice. When administered at a dose of 100 mg/kg, it can achieve an unbound maximum concentration (Cmax) of 26 μM in plasma.[1] The compound was developed through the optimization of permeability and microsomal stability to enhance its pharmacokinetic properties.[2][3][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators CBP and EP300.[1][2][3][5][6] By inhibiting these bromodomains, this compound can modulate the expression of key oncogenes, such as MYC, leading to an antiproliferative effect in certain cancer cell lines.[1][2][4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to two years, or at -20°C for up to one year.[1]
Q4: Is this compound selective for CBP/EP300?
A4: Yes, this compound is a selective inhibitor for CBP/EP300. It has IC50 values of 0.02 µM and 0.03 µM for CBP and EP300, respectively, compared to an IC50 of 13 µM for the bromodomain-containing protein BRD4, indicating high selectivity.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise when trying to achieve consistent and optimal this compound bioavailability in vivo.
| Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Improper formulation: this compound may not be fully dissolved or may be precipitating out of the vehicle upon administration. | Optimize the formulation vehicle. A detailed protocol for preparing a standard oral formulation is provided below. Consider using alternative GRAS (Generally Recognized as Safe) excipients to improve solubility and stability. |
| Issues with oral gavage technique: Incorrect administration can lead to dosing errors or aspiration. | Ensure proper training on oral gavage techniques. Use appropriate gavage needle sizes for the animal model. Administer the formulation slowly to avoid regurgitation. | |
| Fasting state of animals: The presence or absence of food in the stomach can significantly impact drug absorption. | Standardize the fasting protocol for all animals in the study. Typically, a 4-6 hour fast is sufficient for mice before oral dosing. | |
| Unexpected toxicity or adverse effects at therapeutic doses. | Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. | Run a vehicle-only control group. This will help differentiate between vehicle-related toxicity and compound-specific toxicity. |
| Off-target effects at high concentrations: Despite its selectivity, high local concentrations in the gut or liver could lead to off-target effects. | Consider dose fractionation. Administering half the dose twice a day may help maintain therapeutic plasma concentrations while reducing peak concentration-related toxicity. | |
| Precipitation of this compound in the formulation vehicle. | Poor solubility: this compound may have limited solubility in common aqueous-based vehicles. | Use a co-solvent system or a suspension. A mixture of solvents like PEG400, propylene (B89431) glycol, and water can improve solubility. For suspensions, ensure uniform particle size and use a suspending agent like methylcellulose (B11928114). |
| pH sensitivity: The solubility of this compound may be dependent on the pH of the formulation. | Assess the pH-solubility profile of this compound. Adjust the pH of the formulation vehicle to a range where the compound is most soluble and stable. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes the preparation of a standard suspension formulation for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (or hydroxypropyl methylcellulose) in sterile water
-
0.2% (v/v) Tween 80 (or other suitable surfactant)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Vehicle Preparation:
-
Prepare the 0.5% methylcellulose solution by slowly adding the powder to heated (60-70°C) sterile water while stirring. Allow it to cool to room temperature to form a clear solution.
-
Add 0.2% Tween 80 to the methylcellulose solution and mix thoroughly.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dose and number of animals.
-
Triturate the this compound powder with a small volume of the vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.
-
If using a homogenizer, process the suspension for 2-3 minutes at a low to medium speed to reduce particle size and improve homogeneity.
-
-
Final Preparation and Quality Control:
-
Check the pH of the final suspension and adjust if necessary, keeping in mind the pH stability of the compound.
-
Continuously stir the suspension on a stir plate during dosing to ensure homogeneity.
-
Visually inspect the suspension for any signs of precipitation or aggregation before each administration.
-
Protocol 2: Pharmacokinetic Study Design for Bioavailability Assessment
This protocol outlines a basic design for a pharmacokinetic (PK) study in mice to evaluate the oral bioavailability of a this compound formulation.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or as relevant to the disease model)
-
Number of animals: 3-5 per time point
Dosing:
-
Intravenous (IV) Group: Administer this compound at 1 mg/kg via tail vein injection to determine clearance and volume of distribution.[1] A suitable formulation for IV administration (e.g., in a solution containing a solubilizing agent like cyclodextrin) will be required.
-
Oral (PO) Group: Administer this compound at the desired dose (e.g., 100 mg/kg) via oral gavage using the prepared formulation.[1]
Sampling:
-
Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).
Visualizations
Caption: Mechanism of action of this compound in inhibiting the CBP/EP300 signaling pathway.
Caption: Experimental workflow for assessing the in vivo oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
GNE-272 Toxicity Assessment in Non-Cancerous Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity of G. It offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of GNE-272 in non-cancerous cell lines?
A1: Publicly available data on the toxicity of this compound in a wide range of non-cancerous cell lines is limited. However, a study has shown that the anti-proliferative effect of this compound is significantly lower in non-cancerous cells compared to cancerous ones. Specifically, in the human lung fibroblast cell line MRC5, this compound exhibited a growth inhibition 30 (GI30) value of greater than 10 μM, suggesting a low level of cytotoxicity at this concentration.
Q2: Are there any in vivo toxicity data available for CBP/EP300 bromodomain inhibitors?
Q3: What are the expected off-target effects of this compound?
A3: this compound was designed as a potent and selective inhibitor of the bromodomains of CBP/EP300. Its selectivity has been demonstrated against other bromodomain-containing proteins, such as BRD4. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. Comprehensive off-target profiling would be necessary to fully characterize the specificity of this compound. Researchers should consider including relevant counterscreening assays in their experimental design.
Q4: What are the primary cellular functions of CBP/EP300 that might be affected by this compound in non-cancerous cells?
A4: CBP and EP300 are highly homologous transcriptional co-activators that play crucial roles in a multitude of cellular processes. Their inhibition by this compound can potentially impact:
-
Cell Cycle Progression and Proliferation: CBP/EP300 are involved in the regulation of cell cycle genes.
-
Cell Differentiation: These proteins are critical for the differentiation of various cell types, including hematopoietic stem cells.
-
Apoptosis: CBP/EP300 can influence the expression of pro- and anti-apoptotic genes.
-
DNA Repair: They are involved in the DNA damage response pathway.
Disruption of these fundamental processes through CBP/EP300 inhibition is the likely basis for any observed toxicity in non-cancerous cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in a Non-Cancerous Cell Line
| Compound | Cell Line | Cell Type | Assay Type | Endpoint | Value |
| This compound | MRC5 | Human Lung Fibroblast | Growth Inhibition | GI30 | > 10 μM |
Table 2: Potential In Vivo Toxicities of CBP/EP300 Bromodomain Inhibitors (Based on GNE-781 Data)
| Species | Affected System | Observed Effects |
| Rat, Dog | Hematopoietic | Marked effects on thrombopoiesis, inhibition of erythroid, granulocytic, and lymphoid cell differentiation. |
| Rat, Dog | Gastrointestinal | Deleterious changes. |
| Rat, Dog | Reproductive | Deleterious changes. |
Disclaimer: The data in Table 2 is for the related compound GNE-781 and may not be directly representative of this compound's in vivo toxicity profile. It is provided for informational purposes to highlight potential class-wide effects of CBP/EP300 inhibition.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity of non-cancerous cells as an indicator of cell viability.
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify plasma membrane damage in non-cancerous cells treated with this compound by measuring the release of LDH into the culture medium.
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic non-cancerous cells following treatment with this compound using flow cytometry.
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the selected time period.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and quadrants.
Mandatory Visualizations
Caption: this compound inhibits CBP/EP300, affecting gene transcription and key cellular processes.
Caption: Experimental workflow for assessing the in vitro toxicity of this compound.
Caption: Troubleshooting guide for common issues in this compound toxicity assays.
minimizing GNE-272 side effects in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-272 in animal studies. The information is designed to help anticipate and mitigate potential side effects, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300[1][2]. These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through histone acetylation and interaction with various transcription factors[3][4]. By inhibiting the CBP/p300 bromodomains, this compound can modulate the expression of key oncogenes like MYC, leading to an anti-proliferative effect in hematologic and other cancer models[1].
Q2: What are the potential side effects of this compound in animal studies?
A2: While specific public data on this compound's side effects is limited, studies on closely related CBP/p300 inhibitors, such as GNE-781, provide insights into potential toxicities. Researchers should be vigilant for effects related to the critical role of CBP/p300 in stem cell differentiation. Potential side effects may include:
-
Hematological: Thrombocytopenia (low platelet count), and inhibition of red blood cell, white blood cell, and lymphoid cell differentiation.
-
Gastrointestinal: Deleterious changes to the GI tract.
-
Reproductive: Adverse effects on reproductive tissues.
Q3: How can I monitor for potential hematological toxicity?
A3: Regular monitoring of blood parameters is crucial. This should include:
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and at regular intervals throughout the study. Pay close attention to platelet, red blood cell, and white blood cell counts.
-
Blood Smear Analysis: Morphological analysis of blood smears can help identify abnormalities in blood cell development.
Q4: What clinical signs should I watch for in my animals?
A4: Daily clinical observation is essential. Look for signs that may indicate underlying toxicity, including:
-
Changes in body weight
-
Altered food and water consumption
-
Changes in activity level or behavior
-
Signs of gastrointestinal distress (e.g., diarrhea, poor appetite)
-
Signs of bleeding or bruising, which could indicate thrombocytopenia.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) | Gastrointestinal toxicity or general malaise. | 1. Confirm accurate dosing.2. Reduce the dose of this compound or consider an alternative dosing schedule (e.g., intermittent dosing).3. Provide supportive care, such as nutritional supplements.4. If weight loss is severe, consider humane euthanasia and perform a necropsy to investigate the cause. |
| Low Platelet Count (Thrombocytopenia) | Inhibition of thrombopoiesis by this compound. | 1. Immediately review the dose and dosing frequency.2. Consider a dose reduction or a "drug holiday" to allow for platelet recovery.3. Monitor for any signs of bleeding or bruising.4. In future studies, establish a maximum tolerated dose (MTD) with a focus on platelet counts. |
| Anemia or Leukopenia | Inhibition of erythroid or granulocytic/lymphoid differentiation. | 1. Correlate with CBC results.2. Evaluate the severity and consider a dose modification as with thrombocytopenia.3. Assess the overall health of the animal; supportive care may be necessary. |
| Gastrointestinal Issues (e.g., diarrhea) | Direct effect of this compound on the gastrointestinal tract. | 1. Ensure proper formulation and administration of the compound.2. Provide supportive care to manage symptoms.3. If severe, a dose reduction may be required. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use the specific rodent strain and sex planned for the efficacy studies.
-
Dose Escalation:
-
Begin with a low dose of this compound, based on in vitro potency and any available pharmacokinetic data.
-
Administer this compound daily for a predetermined period (e.g., 14-28 days).
-
Include a vehicle control group.
-
Gradually escalate the dose in subsequent cohorts of animals.
-
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Perform CBCs at baseline, mid-study, and at the end of the dosing period.
-
At the end of the study, perform a full necropsy with histopathological analysis of key organs, including bone marrow, spleen, thymus, gastrointestinal tract, and reproductive organs.
-
-
MTD Determination: The MTD is the dose level below the one that causes significant toxicity (e.g., >20% weight loss, severe hematological suppression, or other dose-limiting toxicities).
Protocol 2: Monitoring Hematological Parameters
Objective: To monitor for and quantify the hematological side effects of this compound during an efficacy study.
Methodology:
-
Blood Collection:
-
Collect a small volume of blood (e.g., via tail vein or saphenous vein) at baseline before the first dose.
-
Collect subsequent samples at regular intervals (e.g., weekly) and at the study endpoint.
-
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer to measure parameters including:
-
Platelet count (PLT)
-
Red blood cell count (RBC)
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White blood cell count (WBC) and differential.
-
-
-
Data Analysis:
-
Compare the blood parameters of the this compound treated groups to the vehicle control group at each time point.
-
Statistically analyze the data to determine the significance of any changes.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting tumor cell proliferation.
Caption: Workflow for identifying and managing this compound side effects in animal studies.
References
- 1. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CREB-binding protein - Wikipedia [en.wikipedia.org]
GNE-272 experimental variability and reproducibility
Welcome to the technical support center for GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity, selective inhibitor of the bromodomains of the transcriptional coactivators CBP and EP300.[1][2][3] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. By competitively binding to the bromodomains of CBP/EP300, this compound prevents these proteins from interacting with acetylated histones, thereby disrupting their role in transcriptional activation.[4][5] This leads to the downregulation of specific gene expression programs, including those driven by the proto-oncogene MYC.
Q2: What are the primary cellular effects of this compound?
A2: The primary cellular effect of this compound is the modulation of gene expression. A key downstream effect is the suppression of MYC expression, which contributes to its marked antiproliferative activity in hematologic cancer cell lines.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and bring it to room temperature.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published data shows a BRET IC50 of 0.41 μM and an EC50 of 0.91 μM for MYC expression inhibition in the MV4-11 cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. A typical starting range for a dose-response curve could be from 0.01 µM to 10 µM.
Q5: Are there known off-target effects for this compound?
A5: this compound is a highly selective inhibitor for the bromodomains of CBP/EP300, with a 650-fold selectivity over BRD4(1). However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to the on-target inhibition of CBP/EP300.
Troubleshooting Guide
Issue 1: I am observing high variability in my cell proliferation assay results with this compound.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, cell density at the time of treatment, and media composition can all contribute to variability.
-
Troubleshooting Tip: Use cells within a consistent and narrow passage number range for all experiments. Ensure that cells are seeded at a uniform density and are in the logarithmic growth phase at the start of the experiment. Standardize all cell culture reagents and media supplements.
-
-
Possible Cause 2: this compound Precipitation. Poor solubility of the compound in the culture medium can lead to inconsistent effective concentrations.
-
Troubleshooting Tip: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls. Pre-warming the media before adding the compound may also help.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Issue 2: The IC50 value I obtained for this compound is significantly different from the published data.
-
Possible Cause 1: Differences in Experimental Parameters. The IC50 value is highly dependent on the specific experimental conditions, including the cell line used, seeding density, treatment duration, and the specific assay readout.
-
Troubleshooting Tip: Carefully review the experimental protocol from the original publication and try to replicate the conditions as closely as possible. If using a different cell line, the sensitivity to this compound may vary.
-
-
Possible Cause 2: Inaccurate Compound Concentration. Errors in preparing the serial dilutions of this compound can lead to incorrect IC50 values.
-
Troubleshooting Tip: Double-check all calculations for the dilution series. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
-
Possible Cause 3: Cell Line Authenticity and Health. Misidentified or contaminated cell lines, particularly with mycoplasma, can exhibit altered drug responses.
-
Troubleshooting Tip: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination.
-
Issue 3: I am not observing the expected decrease in MYC protein levels after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The effect of this compound on MYC expression may be time and concentration-dependent.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment to determine the optimal conditions for observing MYC downregulation in your cell line.
-
-
Possible Cause 2: Rapid MYC Protein Turnover. The MYC protein has a very short half-life, and changes in its levels can be transient.
-
Troubleshooting Tip: Ensure that cell lysates are prepared quickly and efficiently at the end of the treatment period. The timing of sample collection is critical.
-
-
Possible Cause 3: Issues with Western Blotting. Problems with antibody quality, protein transfer, or detection can lead to inaccurate results.
-
Troubleshooting Tip: Validate your MYC antibody with positive and negative controls. Ensure efficient protein transfer from the gel to the membrane and optimize the antibody concentrations and incubation times. Use a reliable loading control to normalize the data.
-
Quantitative Data Summary
| Parameter | Assay Type | Value (µM) | Target/Cell Line |
| IC50 | TR-FRET | 0.02 | CBP |
| 0.03 | EP300 | ||
| BRET | 0.41 | CBP | |
| 13 | BRD4(1) | ||
| EC50 | MYC Expression | 0.91 | MV4-11 cells |
Data compiled from published studies.
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound inhibits the bromodomains of CBP and EP300, which are crucial coactivators for various transcription factors, including MYC. By preventing CBP/EP300 from binding to acetylated histones at gene promoters and enhancers, this compound leads to the downregulation of MYC target gene expression.
Caption: this compound signaling pathway.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for assessing the effect of this compound on cell viability using a typical colorimetric or luminescent assay.
References
- 1. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
Technical Support Center: GNE-272 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining GNE-272 treatment duration to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A-associated protein p300 (EP300). By binding to these bromodomains, this compound prevents the recruitment of CBP/EP300 to acetylated lysine (B10760008) residues on histones and other proteins, thereby modulating gene expression. A key downstream effect is the suppression of oncogenes such as MYC.[1][2][3][4][5]
Q2: What are the typical in vitro effects of this compound treatment?
A2: In vitro, this compound has been shown to have a marked antiproliferative effect in various cancer cell lines, particularly those of hematologic origin.[1][3][4] This is often associated with the downregulation of key oncogenic transcription factors like MYC, MYB, and IRF4, leading to cell cycle arrest.
Q3: How quickly can I expect to see an effect on gene expression after this compound treatment?
A3: The modulation of gene expression, such as the inhibition of MYC, can be observed in as little as 4 hours of treatment in cell lines like MV4-11.[2] However, for broader transcriptional changes and downstream phenotypic effects like cell cycle arrest, longer treatment durations of 48 hours or more may be necessary.
Q4: What is a recommended starting point for this compound concentration in cell-based assays?
A4: The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. This compound has shown activity in the nanomolar to low micromolar range in various assays. For example, it has a BRET IC50 of 0.41 µM and an EC50 of 0.91 µM for MYC inhibition in MV4-11 cells.[1][2]
Q5: Are there established in vivo dosing regimens for this compound or similar CBP/EP300 inhibitors?
A5: While specific efficacy studies with detailed this compound dosing are not widely published, a closely related CBP/EP300 bromodomain inhibitor, CCS1477, has been used in xenograft models. Daily oral dosing of 10-20 mg/kg has shown to cause a dose-dependent reduction in tumor growth in AML and multiple myeloma models, with treatment lasting for several weeks.[6][7] For this compound, pharmacokinetic studies have been performed with a 1 mg/kg intravenous dose and a 100 mg/kg oral dose in mice.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of cell proliferation. | Treatment duration is too short. | Extend the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal time point for your cell line. Some CBP/EP300 inhibitors have shown effects on proliferation after 3-5 days of treatment. |
| This compound concentration is too low. | Perform a dose-response experiment to identify the GI50 for your specific cell line. | |
| Cell line is resistant to CBP/EP300 inhibition. | Consider using a positive control cell line known to be sensitive to this compound or other CBP/EP300 inhibitors (e.g., MV4-11, OPM-2).[6] | |
| Inconsistent results between experiments. | Variability in cell health and passage number. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent this compound solution preparation. | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Ensure complete dissolution. | |
| Unexpected off-target effects. | High concentration of this compound. | Lower the concentration of this compound to a range that is more selective for CBP/EP300. This compound is highly selective, but at very high concentrations, the risk of off-target effects increases. |
| Prolonged treatment duration. | Shorten the treatment duration to the minimum time required to observe the desired on-target effect. | |
| Difficulty in observing downstream effects (e.g., protein level changes). | Timing of analysis is not optimal. | Perform a time-course experiment to capture the peak of the downstream effect. For example, changes in gene expression may precede changes in protein levels. |
| Antibody quality for western blotting or other immunoassays. | Validate your antibodies to ensure they are specific and sensitive for the target protein. |
Data Summary
Table 1: In Vitro this compound and CBP/EP300 Inhibitor Treatment Parameters
| Compound | Cell Line | Treatment Duration | Observed Effect |
| This compound | MV4-11 | 4 hours | Inhibition of MYC expression.[2] |
| CBP/EP300 Degrader | LP1, MM1S | 16 hours | Downregulation of MYC. |
| CBP/EP300 Inhibitor | THP-1 | 3 days | Reduced cell proliferation. |
| CCS1477 | OPM-2 | 6 hours | Reduction of EP300 recruitment to specific gene sites.[7] |
| CCS1477 | OPM-2 | 48 hours | Genome-wide redistribution of EP300 binding.[7] |
| CCS1477 | Hematological cell lines | 5 days | Determination of GI50 values.[9] |
Table 2: In Vivo Dosing of a CBP/EP300 Bromodomain Inhibitor (CCS1477)
| Animal Model | Cell Line | Dose and Schedule | Treatment Duration | Outcome |
| Mouse Xenograft | MOLM-16 (AML) | 10-20 mg/kg, daily oral | 3 weeks | Dose-dependent reduction in tumor growth; tumor regression at highest dose.[6] |
| Mouse Xenograft | OPM-2 (Multiple Myeloma) | 10-20 mg/kg, daily oral | 3 weeks | Dose-dependent reduction in tumor growth; tumor regression at highest dose.[6][7] |
| Mouse Model | MLL-AF9/MLL-AF10 AML | 30 mg/kg, daily oral | 42 days | Increased survival.[10] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration for Anti-Proliferation Effects in Suspension Cell Lines (e.g., MV4-11)
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Preparation: Prepare a 2X stock solution of this compound in complete medium from a DMSO stock. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Add 100 µL of the 2X this compound solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for various time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Viability Assay (Example using a resazurin-based assay):
-
Add 20 µL of resazurin (B115843) solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence with a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis: Normalize the fluorescence readings to the vehicle control for each time point and plot cell viability versus treatment duration to determine the optimal time for the desired anti-proliferative effect.
Protocol 2: Time-Course Analysis of MYC Gene Expression by qRT-PCR
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete medium.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
RNA Extraction: Isolate total RNA from the cell pellets using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of MYC normalized to the housekeeping gene using the ΔΔCt method. Plot the relative MYC expression against treatment time.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound treatment.
References
- 1. cellcentric.com [cellcentric.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellcentric.com [cellcentric.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GNE-272 and Other CBP/EP300 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-272 with other prominent CBP/EP300 bromodomain inhibitors, including SGC-CBP30, I-CBP112, CCS1477 (Inobrodib), and FT-7051 (Pocenbrodib). The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to CBP/EP300 Inhibition
The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in regulating gene expression. Their bromodomains recognize acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for recruiting the transcriptional machinery to specific gene loci. Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making their bromodomains attractive therapeutic targets. Small molecule inhibitors that competitively bind to the CBP/EP300 bromodomain can disrupt these interactions, leading to the modulation of oncogenic gene expression programs.
In Vitro Performance Comparison
The following tables summarize the in vitro potency, selectivity, and cellular activity of this compound and other selected CBP/EP300 inhibitors based on publicly available data.
Table 1: In Vitro Potency of CBP/EP300 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | CBP | TR-FRET | 20 | [1][2][3] |
| EP300 | - | - | ||
| CBP | BRET | 410 | [1][2][3] | |
| SGC-CBP30 | CBP | - | 21 (Kd) | [4][5] |
| p300 | - | 38 (IC50) | [4] | |
| CBP | NanoBRET | 280 (EC50) | [6] | |
| I-CBP112 | CBP | ITC | 151 (Kd) | [7] |
| p300 | ITC | 167 (Kd) | [7] | |
| CBP | NanoBRET | 240 (EC50) | [6] | |
| CCS1477 (Inobrodib) | p300 | SPR | 1.3 (Kd) | [8][9] |
| CBP | SPR | 1.7 (Kd) | [8][9] | |
| p300 | BRET | 19 (IC50) | [8] | |
| FT-7051 (Pocenbrodib) | CBP/p300 | - | Potent and Selective | [1][2] |
Table 2: Selectivity Profile of CBP/EP300 Inhibitors
| Compound | Off-Target | Assay Type | IC50 / Kd (nM) | Selectivity (Fold vs. CBP/p300) | Reference |
| This compound | BRD4(1) | - | 13,000 | ~650-fold vs. CBP (TR-FRET) | [1][2][3] |
| SGC-CBP30 | BRD4(1) | - | - | >40-fold | |
| BRD4(2) | - | - | >250-fold | ||
| I-CBP112 | BRD4(1) | ITC | 5,587 (Kd) | ~37-fold vs. CBP | [7] |
| BRD4(2) | ITC | 20,000 (Kd) | ~132-fold vs. CBP | [7] | |
| CCS1477 (Inobrodib) | BRD4 | SPR | 222 (Kd) | ~170-fold vs. p300 / ~130-fold vs. CBP | [8][9] |
Table 3: Cellular Activity of CBP/EP300 Inhibitors
| Compound | Cell Line | Assay Type | EC50 / GI50 (nM) | Key Findings | Reference |
| This compound | MOLM-16 (AML) | MYC RNA expression | 69 | Repressed MYC expression at RNA and protein levels. | [1] |
| SGC-CBP30 | Multiple Myeloma Cell Lines | Growth Inhibition | < 3,000 | Sensitivity in a subset of multiple myeloma cell lines. | [6] |
| I-CBP112 | Leukemia Cell Lines | Colony Formation | - | Impaired colony formation and induced differentiation. | |
| CCS1477 (Inobrodib) | 22Rv1 (Prostate Cancer) | Proliferation | 96 | Inhibited proliferation and down-regulated AR and c-Myc. | [9] |
| VCaP (Prostate Cancer) | Proliferation | 49 | [9] | ||
| FT-7051 (Pocenbrodib) | AR-positive Prostate Cancer Cell Lines | Antiproliferative | - | Antiproliferative in both enzalutamide-sensitive and -resistant models. | [2] |
In Vivo Performance Comparison
The efficacy of these inhibitors has been evaluated in various preclinical cancer models.
Table 4: In Vivo Efficacy of CBP/EP300 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | MOLM-16 AML Xenograft | Not specified | Modulated MYC expression and demonstrated antitumor activity. | [1] |
| CCS1477 (Inobrodib) | 22Rv1 Prostate Cancer Xenograft | 10, 20 mg/kg qd or 30 mg/kg qod (oral) | Complete tumor growth inhibition over 28 days. | [9] |
| FT-7051 (Pocenbrodib) | Prostate Cancer Models | Not specified | Demonstrated activity in enzalutamide-sensitive and -resistant models. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding of inhibitors to the CBP bromodomain.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate-labeled CBP bromodomain) to an acceptor fluorophore (e.g., APC-labeled biotinylated histone peptide) when they are in close proximity. Inhibition of the CBP-histone interaction by a compound disrupts this energy transfer, leading to a decrease in the FRET signal.
-
General Protocol:
-
A recombinant CBP bromodomain protein tagged with a Europium (Eu3+) chelate is used as the donor.
-
A biotinylated peptide containing an acetylated lysine residue serves as the ligand for the bromodomain.
-
Allophycocyanin (APC)-labeled streptavidin binds to the biotinylated peptide and acts as the acceptor.
-
Inhibitor compounds are serially diluted and incubated with the CBP bromodomain-Eu3+ chelate.
-
The biotinylated peptide and APC-streptavidin are then added to the mixture.
-
After an incubation period, the TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Eu3+) and ~665 nm (APC).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a cell-based assay used to measure target engagement in a more physiological context.
-
Principle: BRET measures the interaction between a bioluminescent donor (e.g., NanoLuc luciferase fused to CBP) and a fluorescent acceptor (e.g., a fluorescently labeled histone or a HaloTag ligand) within living cells. Inhibition of this interaction by a compound leads to a decrease in the BRET signal.
-
General Protocol:
-
Cells (e.g., HEK293) are co-transfected with plasmids encoding for a NanoLuc-CBP bromodomain fusion protein (donor) and a HaloTag-Histone H3.3 fusion protein (acceptor).
-
Transfected cells are plated in a multi-well format.
-
A cell-permeable HaloTag ligand labeled with a fluorescent dye is added to the cells.
-
The cells are then treated with various concentrations of the inhibitor compound.
-
The NanoLuc substrate is added, and the bioluminescent and fluorescent emissions are measured using a plate reader.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission, and IC50 values are determined.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., CBP bromodomain) is immobilized on the chip, and the analyte (inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
General Protocol:
-
The CBP bromodomain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared, often with a non-specific protein, to subtract non-specific binding and bulk refractive index changes.
-
The inhibitor compound is prepared in a series of concentrations and injected over the sensor chip surface at a constant flow rate.
-
The association (kon) and dissociation (koff) rates are monitored in real-time.
-
After each injection, the surface is typically regenerated with a specific buffer to remove the bound analyte.
-
The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored.
-
General Protocol for an AML Xenograft Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.
-
Human acute myeloid leukemia (AML) cells (e.g., MOLM-16) are injected intravenously or subcutaneously into the mice.
-
Once tumors are established or leukemia is engrafted, the mice are randomized into treatment and vehicle control groups.
-
The inhibitor compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage).
-
Tumor volume is measured regularly with calipers (for subcutaneous models), or disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
At the end of the study, tumors and/or tissues are often collected for pharmacodynamic biomarker analysis (e.g., measurement of MYC expression).
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for understanding the mechanism and evaluation of these inhibitors.
Caption: CBP/EP300 signaling and inhibitor mechanism.
Caption: Workflow for CBP/EP300 inhibitor evaluation.
Conclusion
This compound is a potent and selective CBP/EP300 bromodomain inhibitor with demonstrated in vitro and in vivo activity. When compared to other inhibitors such as SGC-CBP30, I-CBP112, CCS1477, and FT-7051, the choice of compound will depend on the specific research question or therapeutic application. Factors to consider include the desired potency, selectivity profile against other bromodomain families (particularly BETs), and the specific cellular context or cancer type being investigated. This guide provides a summary of the key data to inform these decisions, and the detailed experimental protocols offer a foundation for further investigation. The field of CBP/EP300 inhibition is rapidly evolving, with several compounds, including CCS1477 (Inobrodib) and FT-7051 (Pocenbrodib), advancing into clinical trials, highlighting the therapeutic potential of targeting this critical epigenetic pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cellcentric.com [cellcentric.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 9. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Epigenetic Modulators: GNE-272 vs. BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two distinct approaches to targeting transcriptional regulation in oncology and beyond.
This guide provides a detailed comparison of GNE-272, a potent and selective CBP/EP300 bromodomain inhibitor, and the broader class of BRD4 inhibitors, represented here by the well-characterized compounds JQ1 and OTX015. While both strategies aim to modulate gene expression by targeting epigenetic reader domains, they do so through distinct mechanisms, leading to different selectivity profiles and potential therapeutic applications. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed methodologies for the key assays used in their evaluation.
Introduction: Targeting Transcriptional Coactivators
The regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of many diseases, including cancer. Epigenetic reader domains, which recognize specific post-translational modifications on histones and other proteins, are critical components of the transcriptional machinery. Two key families of reader domains, the bromodomains of the BET (Bromodomain and Extra-Terminal) proteins and those of the histone acetyltransferases CBP and EP300, have emerged as promising therapeutic targets.
-
BRD4 , a member of the BET family, plays a crucial role in recruiting the transcriptional elongation complex to the promoters of key oncogenes, most notably MYC.[1]
-
CBP/EP300 are highly related histone acetyltransferases that also possess a single bromodomain, which is critical for their function as transcriptional coactivators.[2][3]
This guide compares the CBP/EP300 inhibitor This compound with the pan-BET inhibitors JQ1 and OTX015 , which primarily exert their effects through the inhibition of BRD4.
Mechanisms of Action: Two Paths to Transcriptional Repression
While both this compound and BRD4 inhibitors lead to the downregulation of oncogenic transcription factors like MYC, they achieve this through distinct mechanisms of action.
This compound is a highly selective inhibitor of the bromodomains of CBP and EP300.[2][4] By binding to the acetyl-lysine binding pocket of CBP/EP300, this compound prevents these coactivators from being recruited to chromatin, thereby inhibiting the expression of their target genes, which include MYC.[2][4]
BRD4 inhibitors , such as JQ1 and OTX015, function by competitively binding to the two tandem bromodomains (BD1 and BD2) of BRD4.[5][6] This displaces BRD4 from acetylated histones at super-enhancers and promoters of target genes, leading to a potent suppression of transcriptional elongation and a subsequent decrease in the expression of oncogenes like MYC.[1][7]
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-272 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] Understanding and confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. This document outlines key experimental approaches, presents comparative data for this compound and alternative inhibitors, and provides detailed experimental protocols to assist researchers in designing and executing their own target validation studies.
Introduction to this compound and its Target
This compound is a chemical probe designed to selectively inhibit the bromodomains of the closely related transcriptional co-activators CBP and EP300.[1][2] These proteins play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues, thereby recruiting the CBP/EP300 complex to specific chromatin regions. By inhibiting this interaction, this compound can modulate the expression of key oncogenes, such as MYC, and has shown anti-proliferative effects in hematologic cancer cell lines.[1]
Comparative Analysis of CBP/EP300 Bromodomain Inhibitors
Several small molecules have been developed to target the bromodomains of CBP/EP300. This section provides a comparative overview of this compound and other notable inhibitors, summarizing their potency and selectivity from various in vitro and cellular assays.
| Compound | Target | TR-FRET IC50 (nM) | BRET IC50 (nM) | Selectivity over BRD4(1) (IC50, nM) | Reference |
| This compound | CBP/EP300 | 20 | 410 | 13,000 | |
| GNE-781 | CBP/EP300 | 0.94 | 6.2 | 5,100 | |
| A-485 | p300/CBP (catalytic) | 9.8 (p300), 2.6 (CBP) | Not Reported | Not Applicable | |
| CCS1477 | p300/CBP | Not Reported | 19 (p300) | 1,060 |
Note: IC50 values can vary depending on the specific assay conditions and reagents used. This table is intended for comparative purposes based on available data. A-485 is a catalytic inhibitor and thus not directly comparable in bromodomain-specific binding assays.
Experimental Methodologies for Target Engagement Validation
Validating that a compound like this compound engages its target in a cellular context requires a multi-faceted approach. Below are detailed protocols for key experimental techniques that can be employed.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a proximity-based method that can quantitatively measure target engagement in living cells. It relies on energy transfer from a bioluminescent donor (e.g., NanoLuc luciferase) fused to the target protein to a fluorescent acceptor that is a tagged ligand.
Experimental Protocol: NanoBRET Assay for CBP/EP300 Target Engagement
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding for the CBP or EP300 bromodomain fused to NanoLuc luciferase and a HaloTag-histone H3.3 fusion protein. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Add the HaloTag NanoBRET 618 ligand to the cell suspension at a final concentration of 100 nM and incubate for 60 minutes at 37°C.
-
Wash the cells to remove unbound ligand and resuspend in Opti-MEM.
-
-
Compound Treatment:
-
Dispense the cell suspension into a white, 96-well assay plate.
-
Add serial dilutions of this compound or alternative inhibitors to the wells. Include a DMSO vehicle control.
-
Incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET substrate to the wells according to the manufacturer's instructions.
-
Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., 618 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA for CBP/EP300 Target Engagement
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a hematologic cancer cell line) to near confluence.
-
Treat the cells with this compound or a vehicle control (DMSO) at a desired concentration for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CBP or EP300 protein in each sample by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Downstream Pathway Analysis: MYC Expression
Inhibition of CBP/EP300 bromodomains by this compound is known to downregulate the expression of the MYC oncogene. Measuring changes in MYC mRNA or protein levels can serve as a downstream biomarker of target engagement.
Experimental Protocol: Quantitative PCR (qPCR) for MYC mRNA Expression
-
Cell Treatment:
-
Seed a relevant cell line in a 6-well plate and allow the cells to adhere.
-
Treat the cells with a dose-response of this compound or alternative inhibitors for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a qPCR master mix and run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Experimental Protocol: Western Blot for MYC Protein Expression
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the qPCR protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MYC and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the MYC signal to the loading control.
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the underlying biological pathway, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound signaling pathway.
Caption: BRET experimental workflow.
References
Cross-Validation of GNE-272 Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of the selective CBP/EP300 bromodomain inhibitor, GNE-272, with the genetic knockdown of its targets, the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The objective is to cross-validate the on-target effects of this compound by demonstrating phenotypic similarities between pharmacological inhibition and genetic ablation of CBP and EP300.
Mechanism of Action: this compound and CBP/EP300
This compound is a potent and selective small molecule inhibitor of the bromodomains of CBP and EP300.[1][2][3][4][5] These two proteins are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-activators, playing a crucial role in regulating the expression of a wide array of genes involved in cell proliferation, differentiation, and apoptosis.[6] By binding to the bromodomains of CBP and EP300, this compound prevents their interaction with acetylated histones, thereby disrupting their co-activator function and leading to the downregulation of key oncogenes, most notably MYC.[1][2][3][4][5][6]
Genetic knockdown, typically using small interfering RNA (siRNA), achieves a similar outcome by reducing the total protein levels of CBP and/or EP300. This guide examines the concordance of phenotypic outcomes between these two approaches.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of CBP/EP300.
Comparative Data: this compound vs. Genetic Knockdown
The following tables summarize quantitative data from studies directly comparing the effects of CBP/EP300 inhibition by this compound or its analogs with the effects of CBP and/or EP300 knockdown.
Table 1: Effects on Cell Proliferation
| Cell Line | Treatment/Knockdown | Assay | Result | Citation |
| K562 (Chronic Myeloid Leukemia) | This compound | Cell Viability | IC50 = 2.6 µM | [7] |
| LNCaP (Prostate Cancer) | GNE-049 (analog) | Cell Viability | IC50 ≈ 0.1 µM | [8] |
| LNCaP (Prostate Cancer) | siRNA (CBP + p300) | Cell Viability | Significant inhibition of proliferation | [8] |
| SKES1, A4573, TC71 (Ewing Sarcoma) | siRNA (CBP + p300) | Cell Viability | Significant reduction in viability at 72h | [9] |
Table 2: Effects on Gene Expression
| Cell Line | Treatment/Knockdown | Target Gene | Assay | Result | Citation |
| MV-4-11 (AML) | This compound | MYC | Gene Expression | EC50 = 0.91 µM | |
| LNCaP (Prostate Cancer) | GNE-049 (analog) | AR target genes | RT-PCR | Dose-dependent repression | [8] |
| LNCaP (Prostate Cancer) | siRNA (CBP + p300) | AR target genes | RT-PCR | Significant repression | [8] |
| K562 (CML) | CBP30 (inhibitor) | MYC | Gene Expression | Rapid downregulation | [7] |
| SKES1, A4573 (Ewing Sarcoma) | siRNA (CBP + p300) | MYC | RT-qPCR | Decreased expression | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound Treatment for Cellular Assays
-
Cell Culture: Cells are cultured in appropriate media and conditions for the specific cell line.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is replaced with medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) depending on the assay.
-
Analysis: Following incubation, cell proliferation, gene expression, or other endpoints are measured. For proliferation assays, reagents like CellTiter-Glo or MTT can be used according to the manufacturer's instructions.[10][11]
siRNA-Mediated Knockdown of CBP and EP300
-
siRNA: Pools of target-specific siRNAs for CBP and EP300, along with a non-targeting control siRNA, are used.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is utilized.
-
Transfection:
-
Cells are seeded to be at an appropriate confluency at the time of transfection.
-
siRNA and the transfection reagent are separately diluted in serum-free medium.
-
The diluted siRNA and transfection reagent are combined and incubated to allow complex formation.
-
The siRNA-lipid complexes are added to the cells in fresh culture medium.
-
-
Incubation: Cells are incubated for 48-72 hours to allow for knockdown of the target proteins.
-
Validation of Knockdown:
-
RT-qPCR: RNA is extracted, reverse transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of CBP and EP300 relative to a housekeeping gene.
-
Western Blot: Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CBP, EP300, and a loading control (e.g., GAPDH or β-actin) to confirm protein level reduction.[9][12]
-
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing this compound and genetic knockdowns.
Conclusion
The data presented in this guide demonstrate a strong correlation between the phenotypic effects of the CBP/EP300 bromodomain inhibitor this compound and the genetic knockdown of its targets, CBP and EP300. Both pharmacological and genetic approaches lead to a reduction in cell proliferation and the downregulation of key target genes such as MYC. This concordance provides robust cross-validation for the on-target activity of this compound, supporting its use as a selective chemical probe to investigate the biological functions of CBP and EP300 and as a potential therapeutic agent in cancers dependent on these coactivators.
References
- 1. Collection - Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 6. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for cell proliferation and cell death analysis of primary muscle stem cell culture using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of CBP/EP300 Bromodomain Inhibitors: GNE-272 vs. I-CBP112
A Head-to-Head Look at Two Key Epigenetic Probes for Researchers in Oncology and Drug Development
In the landscape of epigenetic research, the bromodomains of the homologous histone acetyltransferases CREB-binding protein (CBP) and p300 (EP300) have emerged as critical targets for therapeutic intervention, particularly in oncology. These proteins are key transcriptional co-activators, and their dysregulation is implicated in various cancers. Small molecule inhibitors targeting their bromodomains offer a promising avenue for modulating gene expression programs that drive cancer progression. This guide provides a detailed comparative analysis of two widely used CBP/EP300 bromodomain inhibitors, GNE-272 and I-CBP112, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and I-CBP112 are potent and selective inhibitors of the CBP/EP300 bromodomains. This compound generally exhibits higher potency in biochemical assays, with IC50 values in the low nanomolar range.[1][2][3] I-CBP112, while also a potent inhibitor, typically shows IC50 and Kd values in the mid-to-high nanomolar range.[2][4] Both compounds demonstrate selectivity over other bromodomain families, notably the BET family (e.g., BRD4). In cellular assays, both inhibitors have been shown to impact cell proliferation and modulate the expression of key oncogenes like MYC. The choice between these inhibitors may depend on the specific experimental context, including the desired potency, the cellular system being studied, and the specific biological question being addressed.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and I-CBP112 from various biochemical and cellular assays. It is important to note that direct comparison of absolute values should be made with caution, as the data are compiled from different studies that may have employed varied experimental conditions.
Table 1: Biochemical Assay Performance
| Parameter | This compound | I-CBP112 | Assay Type | Reference |
| CBP IC50 | 0.02 µM | 0.142 - 0.17 µM | TR-FRET / AlphaLISA | |
| EP300 (p300) IC50 | 0.03 µM | 0.625 µM | TR-FRET / AlphaLISA | |
| BRD4 IC50 | 13 µM | >10 µM (selective) | TR-FRET / BLI | |
| CBP Kd | Not Reported | 151 nM | Isothermal Titration Calorimetry (ITC) | |
| p300 Kd | Not Reported | 167 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Assay Performance
| Parameter | This compound | I-CBP112 | Cell Line(s) | Assay Type | Reference |
| MYC Expression EC50 | 0.91 µM | Not Reported | MV4-11 | Gene Expression | |
| BRET IC50 | 0.41 µM | > 10 µM | HEK293 | BRET | |
| Anti-proliferative Effect | Marked effect | Impaired colony formation | Hematologic cancer cell lines | Cell Viability / Colony Formation | |
| H3K18 Acetylation | Not Reported | Enhances acetylation | - | Western Blot |
Mechanism of Action and Signaling Pathway
This compound and I-CBP112 are competitive inhibitors that bind to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains. This prevents the "reading" of acetylated histone tails and other acetylated proteins, thereby disrupting the recruitment of the CBP/EP300 transcriptional co-activator complex to chromatin. The ultimate consequence is the downregulation of target gene expression, including the prominent oncogene MYC.
Figure 1. Signaling pathway of CBP/EP300 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize this compound and I-CBP112.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Biochemical Potency
This assay quantitatively measures the binding of the inhibitor to the CBP/EP300 bromodomain.
-
Reagents and Materials:
-
Recombinant His-tagged CBP or EP300 bromodomain protein.
-
Biotinylated histone H3 or H4 peptide acetylated at a specific lysine (B10760008) residue.
-
Europium-labeled anti-His antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
This compound or I-CBP112 serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.
-
Prepare a master mix containing the His-tagged bromodomain protein and the biotinylated acetylated histone peptide in assay buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate at room temperature for 15 minutes.
-
Prepare a detection mix containing the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor in assay buffer.
-
Add 8 µL of the detection mix to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement
This assay measures the ability of the inhibitor to disrupt the interaction between the CBP/EP300 bromodomain and its target protein within living cells.
-
Reagents and Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc-CBP/EP300 bromodomain fusion protein and HaloTag-histone fusion protein.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
This compound or I-CBP112 serially diluted in DMSO.
-
96-well white cell culture plates.
-
Luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-bromodomain and HaloTag-histone expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the inhibitor or DMSO vehicle control and incubate for the desired time (e.g., 2-4 hours).
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate for 60 minutes.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc) and acceptor (NanoBRET™ 618) emission signals.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay
This assay assesses the effect of the inhibitors on cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MV4-11 acute myeloid leukemia cells).
-
Complete cell culture medium.
-
This compound or I-CBP112 serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well opaque-walled cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach and resume growth (typically 24 hours).
-
Treat the cells with serial dilutions of the inhibitor or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix and incubate for a short period to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a CBP/EP300 bromodomain inhibitor.
Figure 2. Experimental workflow for inhibitor analysis.
Conclusion
Both this compound and I-CBP112 are valuable chemical probes for investigating the biological roles of CBP/EP300 bromodomains. This compound offers higher biochemical potency, while both compounds demonstrate cellular activity and selectivity. The selection of one inhibitor over the other should be guided by the specific requirements of the planned experiments. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design robust experiments in the exciting field of epigenetic drug discovery.
References
- 1. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CBP/EP300 inhibitor | ProbeChem Biochemicals [probechem.com]
- 4. I-CBP 112 | CAS 1640282-31-0 | I-CBP112 | Tocris Bioscience [tocris.com]
GNE-272: A Comparative Analysis of Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GNE-272's Performance Against Alternative BET Bromodomain Inhibitors.
This compound has emerged as a potent and highly selective chemical probe for the bromodomains of the transcriptional coactivators CBP and EP300. Its distinct mechanism offers a targeted approach to modulating gene expression, which has demonstrated significant anti-proliferative effects, particularly in hematologic cancer models. This guide provides a comparative overview of this compound against other well-established bromodomain and extra-terminal domain (BET) inhibitors, supported by experimental data and detailed protocols for validation.
Performance Comparison: this compound vs. Pan-BET Inhibitors
This compound's primary distinction lies in its remarkable selectivity for CBP/EP300 over the BET family of proteins, particularly BRD4.[1][2][3][4] This contrasts with prominent BET inhibitors like JQ1, OTX015 (Birabresib), I-BET762 (Molibresib), and CPI-0610 (Pelabresib), which exhibit broader activity across the BET family (BRD2, BRD3, BRD4). This targeted approach may offer a different therapeutic window and safety profile.
The following table summarizes the biochemical potency and cellular anti-proliferative activity of this compound and its alternatives.
| Compound | Primary Target(s) | Target IC50 (nM) | Anti-Proliferative Activity (Cell-based GI50/IC50) |
| This compound | CBP/EP300 | CBP: 20 nM EP300: 30 nM BRD4(1): 13,000 nM | Marked anti-proliferative effect in hematologic cancer cell lines (e.g., AML models). Modulates MYC expression (EC50 in MV4-11: 910 nM). |
| JQ1 | Pan-BET (BRD2/3/4) | BRD4(1): 77 nM BRD4(2): 33 nM | Broad anti-proliferative effects. IC50 values in the nanomolar to low-micromolar range in various cancers, including triple-negative breast cancer and gastric carcinoma. |
| OTX015 (Birabresib) | Pan-BET (BRD2/3/4) | BRD2/3/4: 92-112 nM | Potent anti-proliferative activity in hematologic malignancies (GI50: 60-200 nM) and various solid tumors. |
| I-BET762 (Molibresib) | Pan-BET (BRD2/3/4) | BET family: ~35-42 nM | Induces growth arrest in various cancers. IC50 in MDA-MB-231 breast cancer cells: 460 nM. Growth IC50 <1.0 µM in most multiple myeloma cell lines tested. |
| CPI-0610 (Pelabresib) | Pan-BET (BRD2/3/4) | BRD4(1): 39 nM | Demonstrates potent cytotoxicity against multiple myeloma (MM) cell lines and patient-derived cells, inducing G1 cell cycle arrest. |
Mechanism of Action & Signaling Pathway
This compound functions by selectively inhibiting the bromodomains of CBP and EP300. These proteins are critical co-activators that "read" acetylated lysine (B10760008) residues on histones, leading to the recruitment of transcriptional machinery and subsequent gene expression. By blocking this interaction, this compound can downregulate the transcription of key oncogenes, such as MYC, which is a known driver of proliferation in many cancers. This targeted inhibition leads to cell cycle arrest and a reduction in tumor cell proliferation. In contrast, pan-BET inhibitors like JQ1 achieve a similar downstream effect on MYC by broadly targeting the BRD proteins, which also play a crucial role in its transcription.
Experimental Validation Workflows & Protocols
Validating the anti-proliferative effects of this compound and its alternatives requires robust and reproducible experimental methods. Below is a typical workflow for such a study, followed by detailed protocols for key assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-272 vs. GNE-781: A Comparative Analysis of In Vivo Efficacy in Preclinical Models
In the landscape of epigenetic drug discovery, the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) have emerged as critical targets, particularly in oncology. Two notable small molecule inhibitors, GNE-272 and GNE-781, have been developed to selectively target these bromodomains. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data, to assist researchers in selecting the appropriate tool for their preclinical studies.
Potency and Selectivity Profile
Both this compound and GNE-781 are potent inhibitors of CBP/EP300, though GNE-781 demonstrates significantly higher potency in biochemical assays. A key differentiator is their selectivity over the bromodomain and extra-terminal motif (BET) family of proteins, particularly BRD4, which is a common off-target for this class of inhibitors.
| Compound | Target | TR-FRET IC50 | BRET IC50 | BRD4(1) IC50 | Selectivity (BRD4(1)/CBP) |
| This compound | CBP/EP300 | 0.02 µM | 0.41 µM | 13 µM | ~650-fold |
| GNE-781 | CBP | 0.94 nM | 6.2 nM | 5100 nM | >5000-fold |
Table 1: In Vitro Potency and Selectivity of this compound and GNE-781. This table summarizes the half-maximal inhibitory concentrations (IC50) from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays, highlighting the superior potency and selectivity of GNE-781.[1][2][3][4][5][6]
In Vivo Antitumor Efficacy
Both compounds have demonstrated antitumor activity in preclinical models of acute myeloid leukemia (AML). GNE-781 has been shown to induce significant tumor growth inhibition in a dose-dependent manner. While specific tumor growth inhibition percentages for this compound are not as readily available in the public domain, it has been shown to modulate the expression of the MYC oncogene in vivo, which corresponds with its antitumor activity.[1][3][7][8]
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%TGI) |
| This compound | AML Xenograft | MV4-11 | Not specified | Corresponds with MYC modulation |
| GNE-781 | SCID beige mice with MOLM-16 AML xenografts | MOLM-16 | 3 mg/kg, p.o., twice daily for 21 days | 73% |
| 10 mg/kg, p.o., twice daily for 21 days | 71% | |||
| 30 mg/kg, p.o., twice daily for 21 days | 89% |
Table 2: In Vivo Efficacy of this compound and GNE-781 in AML Xenograft Models. This table presents the available data on the in vivo antitumor activity of both compounds.[3][8]
Mechanism of Action: Targeting the CBP/EP300 Bromodomain
This compound and GNE-781 exert their effects by inhibiting the bromodomain of CBP and EP300. These proteins are critical transcriptional coactivators that play a role in chromatin remodeling and gene expression. By binding to acetylated lysine (B10760008) residues on histones and other proteins, they facilitate the recruitment of the transcriptional machinery. Inhibition of the CBP/EP300 bromodomain disrupts this interaction, leading to the downregulation of key oncogenes like MYC, which is a hallmark of their antitumor activity.[1][9][10]
Figure 1: Signaling Pathway of CBP/EP300 Inhibition. This diagram illustrates how this compound and GNE-781 inhibit the CBP/EP300 bromodomain, leading to the downregulation of MYC expression and subsequent inhibition of tumor growth.
Experimental Protocols
In Vivo Efficacy Study in AML Xenograft Model (GNE-781)
-
Animal Model: SCID beige mice were used for the study.
-
Cell Line and Implantation: MOLM-16 acute myeloid leukemia cells were implanted in the mice to establish xenografts.
-
Treatment Groups: Mice were randomized into vehicle control and treatment groups receiving GNE-781 at doses of 3, 10, and 30 mg/kg.
-
Dosing Regimen: GNE-781 was administered orally (p.o.) twice daily for a duration of 21 days.
-
Endpoint: Tumor growth was monitored, and the percentage of tumor growth inhibition (%TGI) was calculated at the end of the study.[3][8]
While a detailed public protocol for this compound's in vivo efficacy is not available, it is stated to have been tested in an AML tumor model where it demonstrated modulation of MYC expression corresponding with antitumor activity.[1][2][7]
Figure 2: Experimental Workflow for AML Xenograft Studies. This diagram outlines the key steps involved in a typical in vivo efficacy study for compounds like this compound and GNE-781.
Conclusion
Both this compound and GNE-781 are valuable chemical probes for studying the function of CBP/EP300 bromodomains. GNE-781 stands out for its superior potency and selectivity, with well-documented in vivo efficacy data demonstrating significant, dose-dependent tumor growth inhibition in an AML model. This compound also shows in vivo activity, though quantitative efficacy data is less detailed in the available literature. For researchers requiring a highly potent and selective inhibitor with established in vivo antitumor effects, GNE-781 appears to be the more advanced compound. However, this compound remains a relevant tool for investigating CBP/EP300 biology. The choice between these two inhibitors will ultimately depend on the specific requirements of the planned in vivo study, including the desired potency, selectivity profile, and the specific cancer model being investigated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective in Vivo Probe (this compound) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
On-Target Effects of GNE-272 Confirmed by Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of GNE-272, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The data presented herein, supported by detailed experimental protocols, confirms the potent and specific activity of this compound in modulating downstream signaling pathways, offering a valuable resource for researchers in oncology and epigenetic drug discovery.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that targets the bromodomains of CBP and EP300, which are critical transcriptional co-activators involved in regulating the expression of key oncogenes, including MYC.[1] By inhibiting these bromodomains, this compound disrupts essential protein-protein interactions, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in cancer cells. This guide focuses on the proteomic evidence confirming these on-target effects and compares this compound with other known CBP/EP300 inhibitors.
Comparative Analysis of On-Target Effects
The on-target efficacy of this compound and its alternatives is primarily assessed by their ability to downregulate the expression of the proto-oncogene c-Myc, a well-established downstream target of the CBP/EP300 signaling pathway. Proteomic techniques, such as quantitative mass spectrometry and Western blotting, are pivotal in quantifying these changes at the protein level.
Table 1: Comparison of CBP/EP300 Inhibitor Potency and Selectivity
| Compound | Target | IC50 (CBP, TR-FRET) | IC50 (BRD4(1)) | Selectivity (BRD4(1)/CBP) | Key Downstream Effect |
| This compound | CBP/EP300 Bromodomain | 0.02 µM[1] | 13 µM[1] | ~650-fold | Modulation of MYC expression[1] |
| CCS1477 | p300/CBP Bromodomain | 1.7 nM (p300, Kd) / 1.3 nM (CBP, Kd) | 222 nM (Kd) | ~170-fold (p300/BRD4) | Downregulation of AR-FL, AR-V7, and c-Myc |
| A-485 | p300/CBP HAT Domain | Not Applicable | Not Applicable | Not Applicable | Inhibition of histone acetylation |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Kd (dissociation constant) is a measure of binding affinity. Data for CCS1477 and A-485 are included for comparative purposes to showcase different inhibitors targeting the same pathway.
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Quantitative Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol outlines a general workflow for quantitative proteomic analysis to assess global changes in protein expression following treatment with CBP/EP300 inhibitors.
1. Sample Preparation:
- Culture cancer cell lines (e.g., MV4-11, a human AML cell line) to 70-80% confluency.
- Treat cells with this compound, a comparator compound (e.g., CCS1477), or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
- Harvest cells and lyse using a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
- Quantify protein concentration using a BCA assay.
2. Protein Digestion and TMT Labeling:
- Take equal amounts of protein from each sample (e.g., 100 µg).
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
- Digest proteins into peptides overnight using sequencing-grade trypsin.
- Label the resulting peptides with distinct TMT isobaric tags for each condition.[2]
- Combine the labeled peptide samples into a single tube.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
- Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
- Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
4. Data Analysis:
- Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
- Search the fragmentation data against a human protein database to identify peptides and proteins.
- Quantify the relative abundance of proteins across different conditions based on the reporter ion intensities from the TMT tags.
- Perform statistical analysis to identify proteins that are significantly up- or downregulated upon inhibitor treatment. Focus on the fold-change of c-Myc and other known targets.
Experimental Protocol 2: Western Blotting for c-Myc Downregulation
This protocol provides a targeted method to validate the downregulation of c-Myc observed in the proteomics screen.
1. Sample Preparation:
- Treat and lyse cells as described in the quantitative proteomics protocol.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electroblotting:
- Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
- Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Incubate the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the c-Myc band intensity to the loading control for each sample to determine the relative downregulation.
Visualizing the On-Target Effect of this compound
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for confirming its on-target effects.
Caption: this compound inhibits CBP/EP300, leading to reduced MYC expression.
Caption: Workflow for proteomic analysis of this compound's on-target effects.
Conclusion
The proteomic data and methodologies presented in this guide robustly confirm the on-target effects of this compound as a potent and selective inhibitor of the CBP/EP300 bromodomains. The clear downregulation of the key oncoprotein c-Myc, as demonstrated through quantitative proteomics and validated by Western blotting, underscores the therapeutic potential of this compound. This guide provides researchers with the necessary information to objectively evaluate this compound and to design further experiments to explore its utility in various cancer models.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling GNE-272
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GNE-272. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory safety protocols for potent chemical compounds.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn at all times in the laboratory to protect against splashes. A face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves should be inspected for integrity before each use and changed immediately if contaminated. For prolonged or immersive contact, consider double-gloving. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Procedure | Guideline | Details |
| Receiving and Unpacking | Inspect packaging upon arrival. | Check for any damage or leaks. Wear appropriate PPE during unpacking. |
| Preparation of Solutions | Prepare solutions in a designated area. | Wherever possible, prepare and use solutions on the same day[1]. If stock solutions are needed, they should be aliquoted and stored as recommended. |
| General Handling | Avoid contact with skin, eyes, and clothing. | Do not breathe dust or vapor. Wash hands thoroughly after handling. |
| Storage of Solid Compound | Store in a tightly sealed vial in a dry, dark place. | Short-term storage (days to weeks) can be at 0-4°C. Long-term storage (months to years) should be at -20°C. |
| Storage of Stock Solutions | Store as aliquots in tightly sealed vials at -20°C. | Solutions are generally usable for up to one month when stored at -20°C[1]. Some suppliers recommend storage at -80°C for up to two years. |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully collect the absorbed material into a sealed container for disposal. Clean the spill area with a suitable decontamination solution.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Signaling Pathway
This compound Handling and Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound from receipt to experimental use.
Caption: Workflow for handling this compound.
Logical Relationship for Safe Handling
This diagram outlines the logical steps and dependencies for ensuring safe handling of this compound.
Caption: Logical flow for safe this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
